mitoTracker Green FM
Description
Properties
Molecular Formula |
C32H24Cl5N3O |
|---|---|
Molecular Weight |
643.8 g/mol |
IUPAC Name |
2-[(Z)-3-[5,6-dichloro-1,3-bis[4-(chloromethyl)phenyl]benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-1,3-benzoxazol-3-ium chloride |
InChI |
InChI=1S/C32H24Cl4N3O.ClH/c1-37-27-5-2-3-6-30(27)40-32(37)8-4-7-31-38(23-13-9-21(19-33)10-14-23)28-17-25(35)26(36)18-29(28)39(31)24-15-11-22(20-34)12-16-24;/h2-18H,19-20H2,1H3;1H/q+1;/p-1 |
InChI Key |
IFTVAQUNDKGWDD-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
MitoTracker Green FM mechanism of action
An In-depth Technical Guide to MitoTracker Green FM: Mechanism of Action and Experimental Application
This compound is a fluorescent dye widely utilized in cell biology for the visualization and analysis of mitochondria in living cells.[1][2][3][4] Its unique properties make it a valuable tool for assessing mitochondrial mass and morphology.[2][5] This guide provides a comprehensive overview of the dye's core mechanism, quantitative properties, and detailed protocols for its application, tailored for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
The functionality of this compound is a multi-step process that ensures selective and stable labeling of mitochondria. The dye is cell-permeant, allowing it to passively diffuse across the plasma membrane of live cells.[5][6][7][8]
-
Mitochondrial Accumulation : Once inside the cell, this compound preferentially accumulates in the mitochondria.[1][2][5][9] While some initial accumulation is driven by the mitochondrial membrane potential, its retention is not dependent on this potential, which distinguishes it from other mitochondrial dyes like MitoTracker Red CMXRos.[1][2][5][9]
-
Covalent Binding : The key to its mechanism lies in a mildly thiol-reactive chloromethyl group on the dye molecule.[5][7][10][11] This group reacts with free thiol groups found on cysteine residues of proteins and peptides within the mitochondrial matrix, forming a stable covalent bond.[1][2][4][9] This covalent linkage ensures the dye is retained within the mitochondria, even if the membrane potential is lost.[2]
-
Fluorescence Activation : A significant advantage of this compound is that it is essentially non-fluorescent in aqueous environments and only becomes brightly fluorescent upon accumulation in the lipid-rich environment of the mitochondria.[5][12] This minimizes background fluorescence from unbound dye in the cytoplasm, eliminating the need for a wash step before imaging and allowing for clear visualization of mitochondria immediately after staining.[5]
Because its retention is primarily due to covalent binding rather than membrane potential, this compound is considered a reliable marker for mitochondrial mass.[2][5]
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. A high content imaging flow cytometry approach to study mitochondria in T cells: this compound dye concentration optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MitoTracker Green labeling of mitochondrial proteins and their subsequent analysis by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound staining and quantification [bio-protocol.org]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. Spectral characteristics of the MitoTracker probes—Table 12.2 | Thermo Fisher Scientific - TW [thermofisher.com]
MitoTracker Green FM: A Technical Guide for Cellular Research
For Immediate Release
A comprehensive overview of MitoTracker Green FM, a fluorescent probe essential for the visualization and analysis of mitochondria in live cells. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed technical specifications, experimental protocols, and an in-depth look at its mechanism of action.
This compound is a cell-permeant fluorescent dye specifically designed for labeling mitochondria in living cells.[1][2] Its unique properties make it an invaluable tool for studying mitochondrial morphology, localization, and abundance. This probe contains a mildly thiol-reactive chloromethyl moiety, which allows it to covalently bind to mitochondrial proteins, ensuring its retention within the organelle.[1][3]
One of the key features of this compound is that its accumulation in mitochondria is independent of the mitochondrial membrane potential, unlike other dyes such as rhodamine 123.[3][4] This allows for the labeling of all mitochondria within a cell, regardless of their metabolic state. The dye is essentially non-fluorescent in aqueous solutions and only becomes brightly fluorescent upon partitioning into the lipid environment of the mitochondria, resulting in a high signal-to-noise ratio.[5] It is important to note that this compound is intended for live-cell imaging only, as its fluorescence is not well-retained after fixation with aldehydes or alcohols.[1][6]
Core Technical Data
Quantitative data for this compound is crucial for experimental design and execution. The following tables summarize the key technical specifications and recommended concentrations for use.
| Property | Value | Source |
| Excitation Maximum | 490 nm | [1][2] |
| Emission Maximum | 516 nm | [1][2] |
| Molecular Weight | 671.88 g/mol | [1][6] |
| Recommended Applications | Live-Cell Imaging, Flow Cytometry | [1][7] |
| Parameter | Recommended Concentration | Source |
| Stock Solution | 1 mM in high-quality DMSO | [1][7] |
| Working Concentration (Microscopy) | 100-400 nM | [1][7] |
| Working Concentration (Flow Cytometry) | 20-200 nM | [8] |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for staining live cells.
Experimental Protocols
Detailed methodologies are critical for reproducible results. The following are standard protocols for using this compound.
Preparation of Stock and Working Solutions
-
Stock Solution (1 mM): To prepare a 1 mM stock solution, reconstitute the 50 µg of lyophilized MitoTracker® Green FM in 74.4 µL of high-quality anhydrous DMSO.[1][7]
-
Storage of Stock Solution: Store the DMSO stock solution at -20°C, protected from light.[1] It is recommended to use the reconstituted solution within two weeks and to avoid repeated freeze-thaw cycles.[1][7]
-
Working Solution: Dilute the stock solution directly into a suitable buffer or cell culture medium, such as serum-free medium or PBS, to the desired working concentration (typically 20-400 nM).[1][8] The optimal concentration may vary depending on the cell type and experimental conditions.
Staining Protocol for Adherent Cells (for Microscopy)
-
Grow adherent cells on sterile coverslips or in a suitable imaging dish.
-
When cells have reached the desired confluency, remove the culture medium.
-
Add the pre-warmed this compound working solution to the cells.
-
Incubate the cells for 15 to 45 minutes at 37°C.[8]
-
Remove the staining solution and wash the cells twice with a pre-warmed, fresh culture medium or PBS.[8]
-
The cells are now ready for live-cell imaging under a fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission: ~490/516 nm).[1]
Staining Protocol for Suspension Cells (for Flow Cytometry)
-
Harvest the suspension cells and centrifuge at 1000 x g for 3-5 minutes at 4°C.[8]
-
Discard the supernatant and wash the cells twice with PBS.[8]
-
Resuspend the cell pellet in the this compound working solution.
-
Incubate for 15 to 45 minutes at 37°C, protected from light.[2][8]
-
Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[8]
-
Wash the cells twice with PBS.[8]
-
Resuspend the cells in a suitable buffer for flow cytometry analysis.
Applications in Research
This compound is widely used in various research areas to investigate mitochondrial dynamics and function. Its primary applications include:
-
Assessment of Mitochondrial Mass: Because its accumulation is independent of mitochondrial membrane potential, this compound is an excellent tool for measuring mitochondrial mass or content within a cell population.[4]
-
Live-Cell Imaging of Mitochondrial Morphology: Researchers can visualize the intricate network of mitochondria in real-time, observing processes such as mitochondrial fusion and fission.[9]
-
Flow Cytometry Analysis: The dye can be used to quantify mitochondrial content in large cell populations and to sort cells based on their mitochondrial mass.[2][10]
-
Co-localization Studies: this compound can be used in conjunction with other fluorescent probes to study the spatial relationship between mitochondria and other organelles or proteins.
References
- 1. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
- 6. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. youtube.com [youtube.com]
- 10. MitoTracker Green Protocol [icms.qmul.ac.uk]
MitoTracker Green FM: A Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectral properties and experimental applications of MitoTracker Green FM, a widely used fluorescent dye for mitochondrial staining in live cells. The information is tailored for researchers, scientists, and professionals in drug development who utilize fluorescence-based techniques for cellular analysis.
Core Spectral and Physicochemical Properties
This compound is a cell-permeant fluorescent probe that selectively accumulates in mitochondria. Its fluorescence is largely independent of the mitochondrial membrane potential. The dye contains a mildly thiol-reactive chloromethyl moiety that covalently binds to mitochondrial proteins, allowing for better retention within the organelle.[1][2][3] However, it is important to note that the fluorescence signal is not well-retained after fixation with aldehydes.[4][5][6]
Below is a summary of the key quantitative data for this compound:
| Property | Value | Source(s) |
| Excitation Maximum | ~490 nm | [1][6][7][8][9] |
| Emission Maximum | ~516 nm | [3][6] |
| Alternative Emission | 509 nm, 512 nm, 513 nm, 523 nm | [1][7][9][10] |
| Molecular Weight | 671.88 g/mol | [3][10] |
| Solubility | DMSO | [1][2][3][10] |
Mechanism of Action
The mechanism by which this compound labels mitochondria involves passive diffusion across the plasma and mitochondrial membranes, followed by covalent binding to mitochondrial proteins.
Experimental Protocols
Detailed methodologies for common applications of this compound are provided below. These protocols are general guidelines and may require optimization for specific cell types and experimental conditions.
Stock Solution Preparation
-
Reconstitution : Dissolve 50 µg of lyophilized MitoTracker® Green FM in 74.4 µL of high-quality anhydrous DMSO to make a 1 mM stock solution.[2][3][5]
-
Storage : Store the lyophilized solid at -20°C, desiccated and protected from light. The reconstituted DMSO stock solution should also be stored at -20°C, protected from light, and is stable for approximately two weeks. Avoid repeated freeze-thaw cycles.[2][3][5]
Live Cell Staining for Fluorescence Microscopy
This protocol outlines the steps for staining mitochondria in live adherent or suspension cells for subsequent imaging.
Detailed Steps:
-
Cell Preparation : Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).
-
Staining Solution Preparation : Dilute the 1 mM this compound DMSO stock solution into pre-warmed cell culture medium to a final working concentration of 100-400 nM.[2][3][5] For some applications, concentrations as low as 20-200 nM have been reported.[1][11]
-
Incubation : Replace the existing cell culture medium with the staining solution and incubate for 15-30 minutes at 37°C.[2][3][5] Incubation times may vary depending on the cell type.
-
Washing (Optional but Recommended) : To reduce background fluorescence, the staining solution can be removed and replaced with fresh, pre-warmed medium before imaging.[1][11][12] Using phenol (B47542) red-free medium can further minimize background.[2][3][5]
-
Imaging : Image the stained cells immediately using a fluorescence microscope equipped with appropriate filters for green fluorescence (Excitation ~490 nm, Emission ~516 nm).[6][7] Note : It is crucial to image the cells live as the stain is not well-retained after fixation.[2][4][5]
Flow Cytometry Protocol
This compound can also be utilized to assess mitochondrial mass by flow cytometry.
Detailed Steps:
-
Cell Preparation : Harvest and resuspend cells in a suitable buffer such as PBS to a concentration of approximately 1 x 10^6 cells/mL.[1][11][13]
-
Staining : Add this compound to the cell suspension to a final concentration typically ranging from 40 nM to 500 nM.[12][13] The optimal concentration should be determined empirically for each cell type and application.
-
Incubation : Incubate the cells for 15-45 minutes at 37°C, protected from light.[1][11][13]
-
Washing : After incubation, wash the cells with buffer (e.g., PBS) to remove excess dye. This typically involves centrifugation and resuspension.[1][11][13]
-
Analysis : Analyze the stained cells on a flow cytometer using an appropriate laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm bandpass).[7][13]
Photostability and Toxicity
While this compound is widely used, considerations for photostability and potential toxicity are important for experimental design. Some studies suggest it has high photostability, providing a robust signal even at low concentrations.[14] However, like many fluorescent probes, prolonged exposure to high-intensity light can lead to phototoxicity and photobleaching.[15] It is recommended to use the lowest possible laser power and exposure times during imaging to minimize these effects. Some reports have indicated that at higher concentrations, this compound can cause cell death.[15][16] Therefore, it is crucial to optimize the staining concentration for each specific cell type and experimental setup to ensure cell viability and minimize artifacts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. abmole.com [abmole.com]
- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. This compound staining and quantification [bio-protocol.org]
- 13. MitoTracker Green Protocol [icms.qmul.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Non-Toxic Fluorogenic Dye for Mitochondria Labeling - PMC [pmc.ncbi.nlm.nih.gov]
MitoTracker Green FM: A Technical Guide for Cellular and Mitochondrial Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of MitoTracker Green FM, a fluorescent probe widely utilized for the visualization and analysis of mitochondria in living cells. This document details its spectral properties, mechanism of action, experimental protocols, and applications in cellular research, with a focus on providing actionable data and methodologies for laboratory professionals.
Core Properties and Mechanism of Action
This compound is a cell-permeant dye that selectively accumulates in mitochondria. Its fluorescence is largely independent of the mitochondrial membrane potential, making it a reliable marker for mitochondrial mass. The probe contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, ensuring its retention within the organelle.[1][2]
Spectral Characteristics
This compound exhibits excitation and emission spectra in the green region of the visible spectrum, making it compatible with standard fluorescein (B123965) (FITC) filter sets.
| Property | Wavelength (nm) |
| Excitation Maximum | ~490[3][4] |
| Emission Maximum | ~516[2][4] |
| Recommended Laser Line | 488 nm |
| Recommended Emission Filter | 515/30 or similar |
Experimental Protocols
Successful mitochondrial staining with this compound relies on optimized protocols tailored to the specific cell type and experimental design. The following sections provide detailed methodologies for the preparation and application of this probe.
Stock Solution Preparation
Proper preparation and storage of the this compound stock solution are critical for maintaining its efficacy.
| Step | Instruction |
| 1. Reconstitution | Dissolve 50 µg of lyophilized this compound in 74.4 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a 1 mM stock solution.[2] |
| 2. Storage | Store the 1 mM stock solution at -20°C, protected from light. It is recommended to use the reconstituted solution within two weeks and to avoid repeated freeze-thaw cycles.[2] |
Staining Protocol for Adherent Cells
This protocol is suitable for staining mitochondria in cells cultured on coverslips or in multi-well plates.
| Step | Instruction |
| 1. Prepare Staining Solution | Dilute the 1 mM this compound stock solution to a final working concentration of 20-200 nM in serum-free cell culture medium or phosphate-buffered saline (PBS). The optimal concentration should be determined empirically for each cell type.[1] |
| 2. Cell Preparation | Grow adherent cells on sterile coverslips or appropriate culture vessels. |
| 3. Staining | Remove the culture medium and add the pre-warmed staining solution to the cells. Incubate for 15-45 minutes at 37°C.[1] |
| 4. Washing | Discard the staining solution and wash the cells twice with fresh, pre-warmed medium or PBS.[1] |
| 5. Imaging | Image the cells immediately using a fluorescence microscope equipped with a standard FITC filter set. Note: this compound is not well-retained after fixation with aldehydes.[2] |
Staining Protocol for Suspension Cells
This protocol is optimized for staining mitochondria in cells grown in suspension.
| Step | Instruction |
| 1. Prepare Staining Solution | Dilute the 1 mM this compound stock solution to a final working concentration of 20-200 nM in serum-free cell culture medium or PBS. |
| 2. Cell Preparation | Pellet the suspension cells by centrifugation (e.g., 1000 x g for 3-5 minutes) and discard the supernatant. Resuspend the cells in the staining solution at a density of approximately 1 x 10^6 cells/mL.[1] |
| 3. Staining | Incubate the cells for 15-45 minutes at 37°C.[1] |
| 4. Washing | Pellet the cells by centrifugation (e.g., 400 x g for 3-4 minutes) and discard the supernatant. Wash the cells twice by resuspending in fresh, pre-warmed medium or PBS and repeating the centrifugation.[1] |
| 5. Imaging | Resuspend the final cell pellet in fresh medium or PBS for analysis by fluorescence microscopy or flow cytometry. |
Visualization of Cellular Processes
This compound is a valuable tool for visualizing dynamic mitochondrial processes. The following diagrams illustrate the experimental workflow and a key signaling pathway where this probe is applied.
This compound is instrumental in studying mitophagy, the selective degradation of mitochondria by autophagy. It allows for the visualization of mitochondria being engulfed by autophagosomes.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in various research areas:
-
Mitochondrial Mass Assessment: Its fluorescence intensity correlates with mitochondrial content, providing a method to quantify changes in mitochondrial mass in response to genetic manipulation, drug treatment, or disease states.
-
Studying Mitochondrial Dynamics: In conjunction with other fluorescent probes, it can be used to observe mitochondrial fusion and fission events in living cells.[4]
-
Mitophagy Analysis: As illustrated above, it is used to track the process of mitochondrial degradation through autophagy.
-
Apoptosis Studies: Changes in mitochondrial morphology and mass during programmed cell death can be monitored.
-
Drug Screening: High-throughput screening assays can utilize this compound to identify compounds that affect mitochondrial biogenesis or degradation.
References
- 1. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 2. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Bright red-emitting highly reliable styryl probe with large Stokes shift for visualizing mitochondria in live cells under wash-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MitoTracker Green FM for Mitochondrial Mass Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTracker Green FM is a fluorescent probe widely utilized in life sciences to stain mitochondria within live cells. Its utility in assessing mitochondrial mass stems from its ability to accumulate in mitochondria largely independent of membrane potential, a key differentiator from other mitochondrial dyes. This guide provides a comprehensive overview of this compound, including its mechanism of action, technical specifications, detailed experimental protocols, and its application in studying signaling pathways that regulate mitochondrial content.
Mechanism of Action
This compound is a cell-permeant dye that passively diffuses across the plasma membrane. It contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins by reacting with free thiol groups of cysteine residues.[1][2][3][4] This covalent binding allows the dye to be retained within the mitochondria. A key feature of this compound is that it is essentially non-fluorescent in aqueous solutions and only becomes brightly fluorescent upon accumulation in the lipid-rich environment of the mitochondria, resulting in a low background signal.[5][6] While it is often described as independent of mitochondrial membrane potential, some studies suggest that significant changes in membrane potential could potentially influence its staining.[7]
Technical Specifications
A clear understanding of the spectral properties of this compound is crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy and flow cytometry.
| Parameter | Value | Source |
| Excitation Maximum | ~490 nm | [2][8][9][10] |
| Emission Maximum | ~512-516 nm | [8][9][10][11] |
| Recommended Laser Line | 488 nm | |
| Common Emission Filter | 515/30 nm or 530/30 nm | [8][12] |
| Molecular Weight | 671.88 g/mol | [9][10] |
| Solvent | DMSO | [1][2][9][10] |
Experimental Protocols
Accurate and reproducible assessment of mitochondrial mass using this compound requires meticulous attention to experimental detail. Below are detailed protocols for fluorescence microscopy and flow cytometry.
Stock Solution Preparation
-
Reconstitution : Each vial typically contains 50 µg of lyophilized this compound.[9][10] To create a 1 mM stock solution, reconstitute the solid in 74.4 µL of high-quality, anhydrous DMSO.[2][9][10]
-
Storage : Store the lyophilized solid at -20°C, desiccated and protected from light.[9][10] Once reconstituted in DMSO, the stock solution should be stored at -20°C, protected from light, and used within two weeks to ensure optimal performance.[9][10] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[9][10][13]
Protocol 1: Live-Cell Fluorescence Microscopy
This protocol is suitable for visualizing mitochondrial morphology and obtaining a qualitative or semi-quantitative measure of mitochondrial mass in adherent cells.
| Step | Procedure | Details and Recommendations |
| 1. Cell Seeding | Culture adherent cells on sterile glass-bottom dishes or coverslips. | Ensure cells are in a logarithmic growth phase and have reached the desired confluency. |
| 2. Working Solution | Prepare a working solution of this compound in pre-warmed (37°C) serum-free medium or PBS. | The optimal concentration typically ranges from 20 nM to 500 nM.[1][2][14][15][16] A starting concentration of 100-400 nM is recommended.[9][10] |
| 3. Staining | Remove the culture medium and add the this compound working solution to the cells. | Incubate for 15-45 minutes at 37°C, protected from light.[1][2][9][10] |
| 4. Washing | Gently wash the cells twice with pre-warmed medium or PBS to remove excess dye. | This step helps to reduce background fluorescence. |
| 5. Imaging | Image the cells immediately using a fluorescence microscope equipped with appropriate filters for FITC/GFP. | Crucially, cells must be imaged live as fixation with aldehydes or alcohols will quench the signal. [9][10][13] |
Protocol 2: Flow Cytometry for Quantitative Assessment
Flow cytometry allows for the high-throughput, quantitative analysis of mitochondrial mass in a cell population.
| Step | Procedure | Details and Recommendations |
| 1. Cell Preparation | Harvest and resuspend cells (adherent or suspension) to a density of approximately 1 x 10^6 cells/mL in PBS or serum-free medium.[1][2] | For adherent cells, use a gentle dissociation method to maintain cell viability. |
| 2. Working Solution | Prepare a working solution of this compound in pre-warmed (37°C) serum-free medium or PBS. | A concentration range of 40 nM to 200 nM is often effective for flow cytometry.[16][17] |
| 3. Staining | Add the working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.[9][10][13][17] | |
| 4. Washing | Centrifuge the cells at 300-400 g for 5 minutes and discard the supernatant.[1][2][16] Wash the cell pellet twice with PBS.[1][2][17] | Thorough washing is critical for reducing background noise. |
| 5. Resuspension & Analysis | Resuspend the final cell pellet in PBS for analysis on a flow cytometer. | Use a 488 nm laser for excitation and collect the emission signal using a standard FITC/GFP filter (e.g., 530/30 nm).[8][17] |
| 6. Data Interpretation | The mean fluorescence intensity (MFI) of the cell population is proportional to the average mitochondrial mass per cell. | It is important to include appropriate controls, such as unstained cells and cells treated with agents known to alter mitochondrial mass. |
Signaling Pathways and Mitochondrial Mass
Changes in mitochondrial mass are tightly regulated by cellular signaling pathways that control mitochondrial biogenesis (the creation of new mitochondria) and mitophagy (the selective degradation of mitochondria). This compound is an excellent tool to assess the downstream effects of these pathways on mitochondrial content.
Mitochondrial Biogenesis: The PGC-1α Pathway
Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is a master regulator of mitochondrial biogenesis.[18][19][20] It coordinates the expression of nuclear and mitochondrial genes required for mitochondrial replication and function.[18][21]
Mitophagy: The PINK1/Parkin Pathway
Mitophagy is the process of removing damaged or superfluous mitochondria. The PINK1/Parkin pathway is a key quality control mechanism that targets depolarized mitochondria for degradation by autophagy.[22][23][24][25][26]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an experiment designed to assess the impact of a compound on mitochondrial mass using this compound.
Conclusion
This compound is a robust and reliable tool for the assessment of mitochondrial mass in live cells. Its mechanism of action, which is largely independent of mitochondrial membrane potential, makes it particularly suitable for distinguishing changes in mitochondrial content from changes in mitochondrial activity. By following well-defined protocols and understanding the underlying biological pathways, researchers can effectively employ this compound to investigate the role of mitochondrial dynamics in health and disease, and to evaluate the efficacy of novel therapeutic compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. abmole.com [abmole.com]
- 7. Frontiers | Flow Cytometry-Based Assessment of Mitophagy Using MitoTracker [frontiersin.org]
- 8. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. This compound staining and quantification [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence-Activated Cell Sorting Analysis of Mitochondrial Content, Membrane Potential, and Matrix Oxidant Burden in Human Lymphoblastoid Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MitoTracker Green Protocol [icms.qmul.ac.uk]
- 18. academic.oup.com [academic.oup.com]
- 19. PGC-1α-mediated regulation of mitochondrial function and physiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PGC-1α mediates mitochondrial biogenesis and oxidative phosphorylation to promote metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. jebms.org [jebms.org]
- 24. The three ‘P’s of mitophagy: PARKIN, PINK1, and post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mitophagy pathway overview: PINK1, Parkin, autophagy | Abcam [abcam.com]
- 26. PINK1- and Parkin-mediated mitophagy at a glance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MitoTracker Green FM for Live Cell Mitochondrial Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of MitoTracker Green FM, a fluorescent dye widely used for staining mitochondria in live cells. It details the dye's mechanism of action, key spectral properties, and detailed protocols for its application in cellular imaging and flow cytometry.
Core Principles of this compound
This compound is a cell-permeant dye that selectively labels mitochondria in living cells. Its mechanism relies on its passive diffusion across the plasma membrane and subsequent accumulation within the mitochondria.[1] The dye contains a mildly thiol-reactive chloromethyl moiety that covalently binds to mitochondrial proteins, specifically reacting with the free thiol groups of cysteine residues.[2][3][4] This covalent binding ensures that the dye is well-retained within the mitochondria. A key feature of this compound is that its accumulation in mitochondria is largely independent of the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial mass.[2][5] The dye is virtually non-fluorescent in aqueous solutions and only becomes brightly fluorescent upon accumulating in the lipid environment of the mitochondria, resulting in a low background signal.[6][7]
Quantitative Data Summary
For ease of comparison, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Excitation Maximum | ~490 nm | [2][8][9][10] |
| Emission Maximum | ~516 nm | [7][8][9][10] |
| Molecular Weight | 671.88 g/mol | [8][9] |
| Recommended Working Concentration | 20 - 400 nM | [1][2][8] |
| Typical Incubation Time | 15 - 45 minutes | [1][2][8] |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the staining mechanism and a typical experimental workflow for using this compound.
Caption: Mechanism of this compound staining in live cells.
Caption: A typical experimental workflow for live cell staining.
Detailed Experimental Protocols
Reagent Preparation
1. Stock Solution (1 mM):
-
Each vial typically contains 50 µg of lyophilized this compound.[1][8]
-
To create a 1 mM stock solution, reconstitute the solid in 74.4 µL of high-quality anhydrous DMSO.[1][8][9]
-
Storage: Store the lyophilized solid at -20°C, desiccated and protected from light, for up to 12 months.[1][8] Once reconstituted in DMSO, the stock solution should be stored at -20°C, protected from light, and used within two weeks.[1][8] Avoid repeated freeze-thaw cycles.[1][8]
2. Working Solution (20-400 nM):
-
Dilute the 1 mM stock solution directly into normal growth media to the desired final concentration.[1][8] A typical range is 100-400 nM, though concentrations as low as 20 nM may be effective.[1][2][8]
-
For reducing background fluorescence from the media, phenol (B47542) red-free media can be used.[1][8]
Staining Protocol for Adherent Cells
-
Grow adherent cells on sterile coverslips or in an appropriate cell culture plate.
-
When cells reach the desired confluency, remove the culture medium.
-
Add the pre-warmed (37°C) working solution of this compound to the cells.
-
After incubation, remove the staining solution and wash the cells once or twice with pre-warmed growth medium or buffer.[2][11]
-
Crucially, image the cells live immediately. [1][8] this compound staining is not well-retained after fixation with aldehydes or alcohols.[1][9]
Staining Protocol for Suspension Cells
-
Centrifuge the cell suspension to obtain a cell pellet and aspirate the supernatant.
-
Resuspend the cells gently in the pre-warmed (37°C) working solution of this compound.
-
Incubate the cells for 15-45 minutes at 37°C.[2]
-
Centrifuge the cells at a low speed (e.g., 400 x g for 3-4 minutes) and discard the supernatant.[2]
-
Wash the cells by resuspending them in fresh, pre-warmed medium or PBS and repeating the centrifugation step. Perform this wash step twice.[2]
-
Resuspend the final cell pellet in fresh medium or PBS for immediate analysis by fluorescence microscopy or flow cytometry.[2]
Important Considerations
-
Live-Cell Imaging Only: It is critical to note that this compound is intended for use in live cells. The fluorescent signal is not well-preserved after fixation with aldehydes or alcohols.[1][8][9]
-
Photostability and Phototoxicity: While this compound is considered to have good photostability, all fluorescent dyes are susceptible to photobleaching and can induce phototoxicity with prolonged or high-intensity light exposure.[6][12] It is advisable to use the lowest possible dye concentration and laser power that provide a sufficient signal and to minimize the duration of light exposure during imaging.[13]
-
Multiplexing: this compound, with its green fluorescence, is well-suited for multicolor imaging experiments in conjunction with red fluorescent probes.[14] For example, it can be used alongside nuclear stains like DRAQ5® (blue pseudocolor) or mitochondrial superoxide (B77818) indicators like MitoSOX™ Red.[9][15]
References
- 1. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. abmole.com [abmole.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. This compound staining and quantification [bio-protocol.org]
- 12. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MitoTracker™ Green FM Fluorescence
For researchers, scientists, and drug development professionals seeking to accurately visualize and quantify mitochondrial morphology and mass in live cells, MitoTracker™ Green FM offers a robust and widely utilized solution. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation related to this fluorescent probe.
Core Principles of MitoTracker™ Green FM
MitoTracker™ Green FM is a cell-permeant fluorescent dye specifically designed for labeling mitochondria in living cells.[1][2][3] Its mechanism of action is characterized by a two-step process. Initially, the dye passively diffuses across the plasma membrane and accumulates within the mitochondria.[1][4][5] Subsequently, its mildly thiol-reactive chloromethyl group covalently binds to mitochondrial proteins, primarily through reactions with the free thiol groups of cysteine residues.[1][6][7][8] This covalent linkage ensures that the dye is well-retained within the mitochondria, even after cell death, though it is not suitable for fixation with aldehydes or alcohols, which will inhibit the staining.[1][4][5][9]
A key feature of MitoTracker™ Green FM is that its accumulation in mitochondria is largely independent of the mitochondrial membrane potential, making it a reliable marker for mitochondrial mass.[6][8] The probe is virtually non-fluorescent in aqueous solutions and only exhibits bright green fluorescence upon sequestration in the lipid-rich environment of the mitochondria, resulting in a high signal-to-noise ratio.[9]
Quantitative Data Summary
The following table summarizes the key quantitative properties of MitoTracker™ Green FM, crucial for designing and executing experiments.
| Property | Value | Source |
| Excitation Maximum | ~490 nm | [2][4][5][6][9][10] |
| Emission Maximum | ~516 nm | [2][4][5][9][10] |
| Molecular Weight | 671.88 g/mol | [4][5] |
| Recommended Working Concentration | 20-500 nM | [1][4][5][6][11][12] |
| Typical Incubation Time | 15-45 minutes at 37°C | [1][4][5][6][11][12] |
Experimental Protocols
Accurate and reproducible results with MitoTracker™ Green FM hinge on meticulous adherence to optimized protocols. Below are detailed methodologies for common applications.
Preparation of Stock and Working Solutions
-
Stock Solution (1 mM): To prepare a 1 mM stock solution, reconstitute the lyophilized solid (50 µg) in 74.4 µL of high-quality, anhydrous DMSO.[1][4][5] Store the stock solution at -20°C, protected from light and moisture.[1][4] It is recommended to use the reconstituted stock solution within two weeks and to avoid repeated freeze-thaw cycles.[1][4]
-
Working Solution (20-500 nM): Dilute the 1 mM stock solution in a suitable buffer, such as serum-free medium or PBS, to the desired final working concentration.[6][12] The optimal concentration can vary depending on the cell type and experimental conditions and should be determined empirically.[1][4][5]
Live-Cell Staining and Imaging Protocol for Microscopy
-
Cell Preparation: Culture adherent cells on sterile coverslips or in glass-bottom dishes. For suspension cells, proceed with the staining in microcentrifuge tubes.
-
Staining: Remove the culture medium and add the pre-warmed (37°C) MitoTracker™ Green FM working solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[1][4][5]
-
Washing: After incubation, remove the staining solution and wash the cells twice with a pre-warmed imaging buffer (e.g., serum-free medium or PBS).[12] To minimize background fluorescence, the use of phenol (B47542) red-free medium is recommended for the final wash and during imaging.[1][4][5]
-
Imaging: Image the stained cells immediately using a fluorescence microscope equipped with appropriate filters for green fluorescence (excitation ~490 nm, emission ~516 nm).[9][10] Crucially, do not fix the cells with aldehydes or alcohols as this will result in the loss of the fluorescent signal. [1][4][5][9]
Protocol for Flow Cytometry Analysis
-
Cell Preparation: Harvest and wash the cells, adjusting the cell density to approximately 1 x 10^6 cells/mL in a suitable buffer.[12]
-
Staining: Add the MitoTracker™ Green FM working solution to the cell suspension and incubate for 15-45 minutes at 37°C, protected from light.[12]
-
Washing: Centrifuge the cells at 400 g for 3-4 minutes at 4°C and discard the supernatant.[12] Wash the cells twice with cold PBS.[12]
-
Resuspension: Resuspend the cells in a suitable buffer for flow cytometry analysis.
-
Data Acquisition: Analyze the cells on a flow cytometer using a 488 nm excitation laser and a standard green emission filter (e.g., 530/30 nm bandpass).[10]
Visualizations
Mechanism of Action
Caption: Mechanism of MitoTracker™ Green FM action.
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for live-cell imaging with MitoTracker™ Green FM.
Quantitative Analysis by Flow Cytometry
Caption: Workflow for mitochondrial mass analysis by flow cytometry.
Considerations for Drug Development Professionals
In the context of drug development, MitoTracker™ Green FM can be a valuable tool for assessing the effects of novel compounds on mitochondrial health and mass. However, it is important to be aware of potential confounding factors. For instance, studies have shown that MitoTracker™ Green FM is a substrate for the P-glycoprotein (ABCB1) transporter.[13][14] This is particularly relevant when studying multidrug resistant (MDR) cancer cells, as the expression and activity of this efflux pump can influence the intracellular accumulation and, consequently, the fluorescence intensity of the dye, potentially leading to misinterpretation of mitochondrial mass.[14] Therefore, when working with cell lines known to express P-glycoprotein or when screening compounds that may modulate its activity, appropriate controls and validation experiments are essential.
Furthermore, while generally considered to have high photostability, all fluorescent dyes are susceptible to photobleaching and can induce phototoxicity, especially with prolonged or high-intensity illumination.[15][16][17] This can lead to alterations in mitochondrial morphology and function, compromising the integrity of the data.[15][16] It is therefore recommended to use the lowest possible dye concentration and laser power that provide an adequate signal, and to minimize the duration of light exposure during imaging.[17]
By understanding the underlying principles and adhering to optimized protocols, researchers and drug development professionals can effectively leverage MitoTracker™ Green FM to gain valuable insights into the intricate world of mitochondrial biology.
References
- 1. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Invitrogen this compound Dye, for flow cytometry 5 vials x 20 tests | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.ie]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abmole.com [abmole.com]
- 10. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 11. This compound staining and quantification [bio-protocol.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Mitotracker green is a P-glycoprotein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to MitoTracker Green FM Accumulation in Mitochondria
This guide provides a comprehensive overview of this compound, a fluorescent dye used for labeling mitochondria in living cells. It details the dye's mechanism of action, spectral properties, and experimental protocols, along with critical factors that influence its performance.
Core Mechanism of Action
This compound is a cell-permeant probe specifically designed for labeling mitochondria in live-cell imaging applications.[1][2] The dye passively diffuses across the plasma membrane of a cell.[1][2][3] Unlike many other mitochondrial dyes, its accumulation in mitochondria is largely independent of the mitochondrial membrane potential.[4][5][6][7]
Once inside the mitochondrial matrix, its mildly thiol-reactive chloromethyl group covalently binds to free thiol groups on cysteine residues of mitochondrial proteins.[8][9][10][11] This binding mechanism ensures the dye is retained within the mitochondria. A key characteristic of this compound is that it is essentially non-fluorescent in aqueous solutions and only becomes brightly fluorescent upon accumulating in the lipid-rich environment of the mitochondria, which significantly reduces background fluorescence.[5][6]
It is critical to note that the fluorescence of this compound is not well-retained after fixation with aldehydes or alcohols.[1][6][12] Therefore, it is recommended exclusively for live-cell imaging.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative properties and recommended conditions for using this compound.
| Property | Value | Citations |
| Excitation Maximum | ~490 nm | [1][6][8][13] |
| Emission Maximum | ~516 - 523 nm | [1][6][8][13][14] |
| Stock Solution | 1 mM in high-quality, anhydrous DMSO | [1][2][3][8] |
| Working Concentration | 20 - 200 nM for general live-cell imaging 100 - 500 nM for specific applications (e.g., flow cytometry, higher signal needs) | [1][2][3][8][15] |
| Incubation Time | 15 - 45 minutes | [1][2][8][15] |
| Incubation Temperature | 37°C | [1][2][9] |
| Fixability | Not recommended; signal is lost after aldehyde or alcohol fixation. | [1][5][6][12] |
| Storage (Lyophilized) | ≤–20°C, desiccated and protected from light. Stable for at least 6-12 months. | [1][2][3][16] |
| Storage (DMSO Stock) | ≤–20°C, protected from light. Use within 2 weeks to a month. Avoid freeze-thaw cycles. | [1][2][3][15] |
Experimental Protocols
Detailed methodologies for staining adherent and suspension cells are provided below. Optimal conditions may vary by cell type and experimental setup.[1][3]
Protocol 1: Staining Adherent Cells for Fluorescence Microscopy
This protocol is suitable for cells cultured on coverslips or in glass-bottom dishes.
A. Reagent Preparation
-
1 mM Stock Solution: Allow the lyophilized this compound vial (50 µg) to warm to room temperature.[3] Reconstitute the solid in 74.4 µL of high-quality, anhydrous DMSO to create a 1 mM stock solution.[1][2][8] Mix well.
-
Working Solution: Dilute the 1 mM stock solution in serum-free medium or an appropriate buffer (like PBS) to the desired final working concentration (e.g., 20-200 nM).[15] Prepare this solution fresh for each experiment. To reduce background fluorescence, using phenol (B47542) red-free media is recommended.[1][2]
B. Staining Procedure
-
Culture adherent cells on sterile coverslips or in a suitable imaging dish.
-
Aspirate the culture medium from the cells.
-
Add the pre-warmed (37°C) staining solution containing this compound to the cells, ensuring they are fully covered.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.[1][2]
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed, fresh culture medium or buffer to remove excess dye.[8][15]
-
Add fresh, pre-warmed medium (phenol red-free is recommended) to the cells.[1][2]
C. Imaging
-
Image the live cells immediately using a fluorescence microscope equipped with standard fluorescein (B123965) (FITC) filter sets.[5]
-
Excitation is typically achieved with a 488 nm laser line, and emission is collected around 516 nm.[13][17]
Protocol 2: Staining Suspension Cells for Flow Cytometry
This protocol is adapted for cells grown in suspension.
A. Reagent Preparation
-
1 mM Stock Solution: Prepare as described in Protocol 1A.
-
Working Solution: Prepare a working solution at the desired concentration (e.g., 100-400 nM) in serum-free medium or PBS.[1][2]
B. Staining Procedure
-
Count cells and pellet approximately 1x10⁶ cells by centrifugation (e.g., 1000 x g for 3-5 minutes).[8][15]
-
Discard the supernatant and wash the cells twice with PBS, centrifuging after each wash.[15]
-
Resuspend the cell pellet in 1 mL of the pre-warmed this compound working solution.[8][15]
-
Incubate for 15-45 minutes at 37°C, protected from light.[8][15]
-
Pellet the cells by centrifugation (e.g., 400 x g for 3-4 minutes).[8][15]
-
Discard the supernatant and wash the cells twice with PBS.[8][15]
-
Resuspend the final cell pellet in a suitable buffer (e.g., PBS or serum-free medium) for analysis.[8][15]
C. Analysis
-
Analyze the cells promptly on a flow cytometer equipped with a blue laser (488 nm) for excitation and a green emission filter (e.g., 530/30 nm bandpass).[13]
Factors Influencing Staining & Interpretation
-
Mitochondrial Membrane Potential (MMP): While many mitochondrial dyes depend on MMP for accumulation, this compound is largely insensitive to it.[4][6][7] This makes it a valuable tool for assessing mitochondrial mass or morphology in situations where MMP may be compromised.[4][5]
-
Cytotoxicity: Like many fluorescent probes, this compound can exhibit cytotoxicity, particularly at higher concentrations or with prolonged incubation times.[18] It is crucial to use the lowest effective concentration and incubate for the minimum time required to achieve adequate signal.
-
P-glycoprotein Substrate: Research has shown that this compound can be a substrate for P-glycoprotein (a multidrug resistance protein).[19] In cell lines that overexpress this transporter, the dye may be actively pumped out of the cell, leading to reduced staining or inaccurate quantification. This should be considered when working with resistant cell lines.[19]
-
Photostability: The dye is reported to be substantially more photostable than other common mitochondrial stains like rhodamine 123, producing a brighter and more selective signal at lower concentrations.[5]
-
Fixation Incompatibility: It is imperative to remember that this dye is not suitable for protocols involving fixation and/or permeabilization, as the signal will be lost.[1][3][10] For experiments requiring subsequent immunocytochemistry, a fixable dye such as MitoTracker Red CMXRos should be considered.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. abmole.com [abmole.com]
- 7. immunologicalsciences.com [immunologicalsciences.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound staining and quantification [bio-protocol.org]
- 10. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. SmallMolecules.com | this compound| ChemScene (50μg) from chemscene | SmallMolecules.com [smallmolecules.com]
- 16. MitoTracker™ Dyes for Mitochondria Labeling MitoTracker™ Green FM | Buy Online [thermofisher.com]
- 17. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Non-Toxic Fluorogenic Dye for Mitochondria Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitotracker green is a P-glycoprotein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
MitoTracker Green FM: Application Notes and Protocols for Live-Cell Mitochondrial Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of MitoTracker Green FM, a fluorescent probe designed for labeling mitochondria in living cells. Its unique properties make it an invaluable tool for studying mitochondrial morphology, localization, and mass, with minimal dependence on mitochondrial membrane potential.
Introduction
This compound is a cell-permeant fluorescent dye that selectively accumulates in mitochondria. A key feature of this probe is its mechanism of action: it contains a mildly thiol-reactive chloromethyl moiety that covalently binds to mitochondrial proteins by reacting with free thiol groups of cysteine residues.[1][2] This covalent binding ensures that the dye is well-retained within the mitochondria. Unlike many other mitochondrial dyes, its accumulation is largely independent of the mitochondrial membrane potential, making it a reliable marker for mitochondrial mass.[2][3][4][5] The dye is virtually non-fluorescent in aqueous solutions and only becomes brightly fluorescent upon sequestration in the lipid-rich environment of the mitochondria, resulting in a low background signal.[3][6]
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Excitation Maximum | 490 nm | [3] |
| Emission Maximum | 516 nm | [3] |
| Recommended Staining Concentration | 20-200 nM (for imaging), 100-400 nM (general) | [1][7] |
| Optimal Incubation Time | 15-45 minutes | [1][7] |
| Suitability for Fixed Cells | Not recommended | [3] |
Experimental Protocols
Reagent Preparation
1.1. Stock Solution (1 mM): To prepare a 1 mM stock solution, reconstitute the lyophilized this compound solid in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, dissolve 50 µg of the dye in 74.4 µL of DMSO.[1][7]
Note: The stock solution should be stored at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
1.2. Working Solution (20-400 nM): On the day of the experiment, dilute the 1 mM stock solution to the desired working concentration (typically 20-200 nM for imaging applications) in a serum-free medium or a buffer like PBS.[1][7] For some cell types and applications, concentrations up to 400 nM may be used. It is recommended to optimize the concentration for your specific cell type and experimental conditions.
Staining Protocol for Adherent Cells
-
Culture adherent cells on sterile coverslips or in glass-bottom dishes suitable for microscopy.
-
When cells have reached the desired confluency, remove the culture medium.
-
Add the pre-warmed (37°C) this compound working solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Remove the staining solution.
-
Wash the cells twice with a pre-warmed, serum-free medium or buffer to remove any unbound dye.
-
Replace with fresh, pre-warmed medium (phenol red-free medium is recommended to reduce background fluorescence) for imaging.
-
Proceed with live-cell imaging immediately. Do not fix the cells , as fixation with aldehydes will compromise the staining.[3]
Staining Protocol for Suspension Cells
-
Harvest the cells by centrifugation (e.g., 300-400 x g for 5 minutes).
-
Resuspend the cell pellet in the pre-warmed (37°C) this compound working solution.
-
Incubate the cells for 15-45 minutes at 37°C, protected from light, with occasional gentle mixing.
-
Centrifuge the cells to pellet them and remove the staining solution.
-
Wash the cells twice by resuspending them in a pre-warmed, serum-free medium or buffer, followed by centrifugation.
-
Resuspend the final cell pellet in fresh, pre-warmed medium for analysis.
-
Proceed with live-cell imaging or flow cytometry immediately.
Mandatory Visualizations
Mechanism of Action
The following diagram illustrates the mechanism of mitochondrial staining by this compound, highlighting its independence from membrane potential.
Caption: Mechanism of this compound staining in live cells.
Experimental Workflow
The diagram below outlines the key steps of the experimental workflow for live-cell imaging using this compound.
Caption: Experimental workflow for live-cell imaging with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Optimizing Mitochondrial Staining: A Guide to MitoTracker Green FM Incubation Time
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
MitoTracker Green FM is a fluorescent dye used for labeling mitochondria in live cells. It passively diffuses across the plasma membrane and accumulates in the mitochondria. The dye contains a mildly thiol-reactive chloromethyl moiety that covalently binds to mitochondrial proteins, allowing for retention of the signal. A critical parameter for successful mitochondrial staining is the optimization of the incubation time. This document provides a detailed guide to determining the optimal incubation time for this compound, supported by a summary of reported data and a comprehensive experimental protocol.
2. Principle of this compound Staining
This compound is essentially non-fluorescent in aqueous solutions and becomes fluorescent once it accumulates in the lipid environment of the mitochondria. The staining is largely independent of mitochondrial membrane potential, making it a reliable marker for mitochondrial mass.
3. Factors Influencing Optimal Incubation Time
The ideal incubation time for this compound can vary depending on several factors:
-
Cell Type: Different cell lines and primary cells have varying metabolic rates and membrane characteristics, which can affect dye uptake and accumulation.
-
Dye Concentration: The concentration of this compound used will directly impact the rate of mitochondrial labeling.
-
Temperature: Incubation is typically performed at 37°C to facilitate active cellular processes.
-
Application: The requirements for downstream applications, such as live-cell imaging versus flow cytometry, may influence the desired signal intensity and, consequently, the incubation time.
4. Summary of Recommended Incubation Times
While the optimal incubation time should be determined empirically for each experimental system, the following table summarizes generally recommended and reported incubation times for various applications.
| Incubation Time (minutes) | Concentration Range (nM) | Application(s) | Observations and Recommendations |
| 15 - 30 | 20 - 200 | Live-cell imaging, Flow Cytometry | Generally sufficient for a wide range of cell types. Provides a good balance between signal intensity and potential cytotoxicity.[1][2][3] |
| 30 - 45 | 100 - 500 | Live-cell imaging, Flow Cytometry | May be necessary for cells with lower metabolic activity or when a stronger signal is required.[3] |
| > 45 | > 100 | Not Recommended | Prolonged incubation, especially at higher concentrations, can lead to mitochondrial fragmentation and cellular toxicity. |
5. Experimental Protocol: Optimization of this compound Incubation Time
This protocol provides a framework for determining the optimal incubation time for your specific cell type and experimental conditions.
5.1. Materials
-
This compound (e.g., Thermo Fisher Scientific, #M7514)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Cell culture medium appropriate for your cells
-
Adherent or suspension cells
-
96-well clear-bottom imaging plate or other suitable culture vessels
-
Fluorescence microscope or flow cytometer with appropriate filters (Excitation/Emission: ~490/516 nm)
5.2. Reagent Preparation
-
1 mM this compound Stock Solution: Dissolve 50 µg of this compound in 74.4 µL of anhydrous DMSO.
-
Working Solution: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed, serum-free cell culture medium or a suitable buffer to the desired final concentration (e.g., 100 nM). It is crucial to optimize the concentration in parallel with the incubation time.
5.3. Experimental Procedure
-
Cell Seeding:
-
Adherent Cells: Seed cells in a 96-well imaging plate or on coverslips to achieve 70-80% confluency on the day of the experiment.
-
Suspension Cells: Adjust the cell density to approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Remove the culture medium and wash the cells once with pre-warmed live-cell imaging medium.
-
Add the this compound working solution to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for a range of time points (e.g., 5, 15, 30, 45, and 60 minutes).
-
-
Washing:
-
After the desired incubation time, remove the staining solution.
-
Wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound dye.
-
-
Imaging and Analysis:
-
Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope with the appropriate filter set. Capture images from multiple fields for each time point. Quantify the mean fluorescence intensity of the mitochondria per cell using image analysis software (e.g., ImageJ/Fiji).
-
Flow Cytometry: Resuspend the cells in a suitable buffer (e.g., PBS) and analyze them on a flow cytometer. Record the mean fluorescence intensity for each time point.
-
6. Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for optimizing incubation time and the mechanism of this compound action.
References
Using MitoTracker Green FM in Confocal Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTracker Green FM is a fluorescent dye used for staining mitochondria in live cells.[1][2] This cell-permeant probe selectively accumulates in mitochondria, where it covalently binds to mitochondrial proteins via their free thiol groups of cysteine residues.[3][4] A key feature of this compound is that its accumulation in mitochondria is largely independent of the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial mass.[5][6] The dye exhibits low fluorescence in aqueous solutions and becomes brightly fluorescent upon accumulation in the lipid environment of the mitochondria, resulting in a low background signal.[7][8] It has an excitation maximum at approximately 490 nm and an emission maximum at around 516 nm.[2][8] this compound is designed for live-cell imaging applications as its fluorescence is not well-retained after fixation with aldehydes.[9][10]
Core Applications
-
Visualization of Mitochondrial Morphology: Enables high-resolution imaging of mitochondrial structure, distribution, and dynamics in living cells.[11]
-
Assessment of Mitochondrial Mass: As its accumulation is largely independent of membrane potential, it can be used to quantify mitochondrial content within cells.[5][12]
-
Cell Health and Viability Assays: Changes in mitochondrial mass and morphology can be indicative of cellular stress or apoptosis.[11][13]
-
Co-localization Studies: Can be used in conjunction with other fluorescent probes to investigate the spatial relationship of mitochondria with other organelles or proteins.
Quantitative Data Summary
The following tables provide a summary of the key spectral properties and typical experimental parameters for using this compound.
| Spectral Properties | Wavelength (nm) |
| Excitation Maximum | 490[14] |
| Emission Maximum | 516[2] |
| Recommended Laser Line | 488 nm[14] |
| Recommended Emission Filter | 500-550 nm[15] |
| Experimental Parameters | Recommended Range | Notes |
| Stock Solution Concentration | 1 mM in high-quality DMSO[2][9] | Prepare by dissolving 50 µg of lyophilized solid in 74.4 µL of DMSO.[2][9] Store at -20°C, protected from light, for up to 2 weeks.[2][9] Avoid freeze-thaw cycles.[2][9] |
| Working Concentration | 20 - 500 nM[3][16] | Optimal concentration may vary depending on the cell type and experimental conditions. A typical starting range is 100-400 nM.[2][9] |
| Incubation Time | 15 - 45 minutes[17] | A common incubation period is 15-30 minutes at 37°C.[2][9] |
| Incubation Temperature | 37°C[2][9] | Maintain normal cell culture conditions during incubation. |
Experimental Protocols
I. Reagent Preparation
1. Preparation of 1 mM this compound Stock Solution: a. Allow the vial of lyophilized this compound (50 µg) to warm to room temperature before opening.[18] b. Add 74.4 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to the vial to create a 1 mM stock solution.[2][9] c. Mix thoroughly by vortexing until the solid is completely dissolved. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[2][9] The stock solution is stable for up to two weeks when stored properly.[2][9]
2. Preparation of Staining Solution: a. On the day of the experiment, thaw an aliquot of the 1 mM stock solution. b. Dilute the stock solution in a serum-free cell culture medium or a suitable buffer (e.g., PBS) to the desired working concentration (typically between 100-400 nM).[2][9] For example, to make a 200 nM working solution in 1 mL of media, add 0.2 µL of the 1 mM stock solution. c. Pre-warm the staining solution to 37°C before adding it to the cells.[10]
II. Staining Protocol for Adherent Cells
-
Culture adherent cells on sterile coverslips or in glass-bottom dishes suitable for confocal microscopy.
-
When cells reach the desired confluency, remove the culture medium.
-
Add the pre-warmed staining solution containing this compound to the cells, ensuring the entire surface is covered.[10]
-
Incubate the cells for 15-30 minutes at 37°C under normal cell culture conditions (e.g., in a CO2 incubator).[2][9]
-
After incubation, gently remove the staining solution.
-
Wash the cells twice with a pre-warmed, serum-free medium or buffer to remove any excess dye.[3]
-
Add fresh, pre-warmed medium to the cells. To reduce background fluorescence, phenol (B47542) red-free medium can be used for imaging.[2][9]
-
Proceed with live-cell imaging on the confocal microscope. Note: Do not fix the cells, as this will quench the this compound signal.[2][9]
III. Staining Protocol for Suspension Cells
-
Harvest the suspension cells by centrifugation at approximately 400 g for 3-4 minutes.[17]
-
Discard the supernatant and resuspend the cell pellet in the pre-warmed staining solution containing this compound.[10] The cell density should be approximately 1x10^6 cells/mL.[17]
-
Incubate the cells for 15-45 minutes at 37°C.[17]
-
After incubation, centrifuge the cells to pellet them and remove the staining solution.
-
Wash the cells twice by resuspending the pellet in a pre-warmed, serum-free medium or buffer and centrifuging.[17]
-
Resuspend the final cell pellet in fresh, pre-warmed medium (phenol red-free is recommended for imaging).[17]
-
The cells are now ready for analysis by confocal microscopy or flow cytometry.
Data Acquisition and Analysis
For confocal microscopy, excite the stained cells using a 488 nm laser line and collect the emission between 500 nm and 550 nm.[15] For quantitative analysis of mitochondrial mass, the fluorescence intensity of the this compound signal can be measured using image analysis software such as ImageJ.[15] A region of interest (ROI) can be drawn around individual cells to measure the mean fluorescence intensity.
Visualizations
Caption: Experimental workflow for staining live cells with this compound for confocal microscopy.
Caption: Role of mitochondrial health, assessed by this compound, in cell viability and apoptosis.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | - Inactive dye (improper storage).- Incorrect filter sets or laser lines.- Cell death. | - Use a fresh aliquot of the stock solution.- Ensure excitation and emission settings match the dye's spectra (Ex/Em: ~490/516 nm).- Check cell viability before and after staining. |
| High background fluorescence | - Working concentration of the dye is too high.- Inadequate washing. | - Titrate the dye concentration to find the optimal level for your cell type.- Ensure thorough but gentle washing after incubation. Use phenol red-free medium for imaging.[2][9] |
| Non-specific staining | - Dye concentration is too high, leading to accumulation in other cellular compartments. | - Reduce the working concentration of this compound. |
| Phototoxicity or photobleaching | - Excessive laser power.- Prolonged exposure to excitation light. | - Use the lowest possible laser power that provides a sufficient signal.- Minimize the duration of light exposure during image acquisition.[19][20] |
| Signal is lost after fixation | - this compound is not well-retained after aldehyde fixation. | - This is an expected characteristic of the dye. For experiments requiring fixation, consider using a fixable mitochondrial stain like MitoTracker Red CMXRos.[18] |
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abmole.com [abmole.com]
- 9. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. Labeling and Visualization of Mitochondria Using Mito Tracker dyes [medicalbiochemist.com]
- 11. LumiTracker Mito Green FM | AxisPharm [axispharm.com]
- 12. Fluorescence-Activated Cell Sorting Analysis of Mitochondrial Content, Membrane Potential, and Matrix Oxidant Burden in Human Lymphoblastoid Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High temporal resolution fluorescence measurements of a mitochondrial dye for detection of early stage apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 15. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound staining and quantification [bio-protocol.org]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: MitoTracker Green FM for Suspension Cell Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
MitoTracker Green FM is a fluorescent dye used for labeling mitochondria in live cells.[1][2] It passively diffuses across the plasma membrane and accumulates in the mitochondria.[1][2] The dye contains a mildly thiol-reactive chloromethyl moiety that covalently binds to mitochondrial proteins, specifically reacting with free thiol groups of cysteine residues.[3][4] This binding mechanism is largely independent of mitochondrial membrane potential.[3][5] this compound is well-suited for visualizing mitochondria in living cells; however, the stain is not well-retained after fixation with aldehydes.[1][6]
Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | 490 nm | [5][7] |
| Emission Maximum | 516 nm (in methanol) | [1][2] |
| Alternate Emission Maximum | 523 nm | [5] |
| Molecular Weight | 671.87 g/mol | [5] |
| Solvent for Stock | Anhydrous DMSO | [5][6] |
Experimental Protocols
Reagent Preparation
1 mM this compound Stock Solution:
To prepare a 1 mM stock solution, dissolve 50 µg of this compound in 74.4 µL of high-quality anhydrous DMSO.[3][5][6]
-
Storage: Store the stock solution at -20°C to -80°C, protected from light.[3][5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3][6] Once reconstituted in DMSO, the solution should be used within 2 weeks.[2][8]
This compound Working Solution:
Dilute the 1 mM stock solution in a serum-free cell culture medium or PBS to a final working concentration of 20-200 nM.[3][5] The optimal concentration may vary depending on the cell type and experimental conditions, so it is advisable to test a range of concentrations.[1][5]
Staining Protocol for Suspension Cells
This protocol is designed for staining suspension cells in a 6-well plate format.
-
Cell Preparation:
-
Staining:
-
Washing:
-
Analysis:
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Stock Solution Concentration | 1 mM | [3][5][6] |
| Working Solution Concentration | 20 - 200 nM | [1][3][5] |
| Incubation Time | 15 - 45 minutes | [5][9] |
| Incubation Temperature | 37°C or Room Temperature | [3][5][9] |
| Centrifugation (Cell Harvest) | 1000 x g for 3-5 min at 4°C | [5] |
| Centrifugation (Washing) | 400 x g for 3-4 min at 4°C | [5] |
| Cell Density | 1 x 10⁶ cells/mL | [3][5] |
Visualizations
Mechanism of Action
Caption: Mechanism of this compound staining.
Experimental Workflow
Caption: Workflow for staining suspension cells.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. takara.co.kr [takara.co.kr]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Co-staining of Mitochondria and Nuclei in Live Cells using MitoTracker™ Green FM and Nuclear Domes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simultaneous visualization of mitochondria and the nucleus in live cells is crucial for understanding a variety of cellular processes, including apoptosis, cell cycle progression, and metabolic activity. This application note provides a detailed protocol for co-staining live cells with MitoTracker™ Green FM, a fluorescent dye that selectively labels mitochondria, and a choice of common nuclear dyes: Hoechst 33342, DAPI, or Propidium Iodide (PI). MitoTracker™ Green FM accumulates in the mitochondrial matrix and covalently binds to mitochondrial proteins, providing a stable signal in live cells.[1] The selection of the nuclear dye will depend on the experimental goals, as Hoechst 33342 is generally preferred for live-cell imaging due to its lower toxicity, while DAPI is more commonly used for fixed cells but can be used in live cells at higher concentrations.[2][3] Propidium Iodide is a valuable tool for identifying dead cells in a population as it cannot cross the membrane of live cells.[4][5]
Spectral Properties
Successful co-staining relies on the selection of fluorophores with distinct excitation and emission spectra to minimize spectral overlap. The table below summarizes the spectral characteristics of MitoTracker™ Green FM and compatible nuclear dyes.
| Dye | Excitation (nm) | Emission (nm) | Color | Target |
| MitoTracker™ Green FM | 490[1][6] | 516[7] | Green | Mitochondria |
| Hoechst 33342 | 350[2] | 461[2] | Blue | Nucleus (Live/Fixed) |
| DAPI | 358[3] | 461[3] | Blue | Nucleus (Primarily Fixed) |
| Propidium Iodide (PI) | 535 (when bound to DNA)[8] | 617 (when bound to DNA)[8] | Red | Nucleus (Dead Cells) |
Experimental Protocols
Materials
-
Live cells cultured in an appropriate vessel for fluorescence microscopy.
-
MitoTracker™ Green FM (reconstituted in high-quality anhydrous DMSO to a 1 mM stock solution).[9][10]
-
Nuclear dye of choice:
-
Complete cell culture medium, with and without phenol (B47542) red.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Fluorescence microscope with appropriate filter sets.
Co-staining Protocol: MitoTracker™ Green FM and Hoechst 33342 (for live cells)
This protocol is optimized for the simultaneous visualization of mitochondria and nuclei in living cells.
-
Cell Preparation: Culture cells to the desired confluency on coverslips or in imaging dishes.
-
MitoTracker™ Staining:
-
Prepare a working solution of MitoTracker™ Green FM by diluting the 1 mM stock solution in serum-free cell culture medium to a final concentration of 20-200 nM.[12] The optimal concentration may vary depending on the cell type.
-
Remove the culture medium from the cells and replace it with the pre-warmed MitoTracker™ Green FM working solution.
-
Incubate the cells for 15-45 minutes at 37°C, protected from light.[12]
-
-
Hoechst 33342 Co-staining:
-
During the last 5-15 minutes of the MitoTracker™ incubation, add Hoechst 33342 directly to the medium to a final concentration of 1-5 µg/mL.[11]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed complete culture medium.[13]
-
-
Imaging:
Co-staining Protocol: MitoTracker™ Green FM and Propidium Iodide (for viability assessment)
This protocol allows for the identification of live cells with stained mitochondria and dead cells with stained nuclei.
-
Cell Preparation: Culture cells to the desired confluency.
-
MitoTracker™ Staining:
-
Follow steps 2a-2c from the MitoTracker™ and Hoechst 33342 protocol.
-
-
Propidium Iodide Co-staining:
-
During the final 5-10 minutes of the MitoTracker™ incubation, add Propidium Iodide to the medium at a final concentration of 1-5 µg/mL.
-
-
Washing:
-
Gently wash the cells once with pre-warmed PBS.
-
-
Imaging:
-
Replace the wash solution with pre-warmed phenol red-free culture medium or PBS.
-
Image the cells immediately. Live cells will exhibit green fluorescent mitochondria, while dead cells will show red fluorescent nuclei.
-
Visualizations
Experimental Workflow
Caption: General workflow for co-staining live cells.
Dye Localization in a Healthy vs. Apoptotic Cell
Caption: Cellular targets of fluorescent dyes.
Troubleshooting and Considerations
-
Phototoxicity: Minimize exposure of cells to excitation light to reduce phototoxicity and photobleaching.
-
Dye Concentration: The optimal concentration for both MitoTracker™ Green FM and the nuclear dye should be determined empirically for each cell type to achieve bright staining with minimal background.
-
Toxicity of Nuclear Dyes: Hoechst 33342 is generally less toxic to live cells than DAPI.[2] If long-term imaging is required, use the lowest effective concentration of Hoechst 33342.
-
Fixation: MitoTracker™ Green FM is not well-retained after fixation with aldehydes.[14] Therefore, this protocol is intended for live-cell imaging only.[9][10]
-
Background Fluorescence: Using phenol red-free medium during imaging can significantly reduce background fluorescence.[9][10]
By following these detailed protocols and considering the key factors outlined, researchers can successfully perform co-staining of mitochondria and nuclei in live cells, enabling a deeper understanding of cellular structure and function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biotium.com [biotium.com]
- 3. betalifesci.com [betalifesci.com]
- 4. ibidi.com [ibidi.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Spectrum [MitoTracker Green FM] | AAT Bioquest [aatbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. flowcytometry-embl.de [flowcytometry-embl.de]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Olympus FluoView Resource Center: Specimen Preparation - Basic Triple Stains [olympusconfocal.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: Co-staining of Live Cells with MitoTracker Green FM and Hoechst 33342
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the simultaneous staining of mitochondria and nuclei in live cells using MitoTracker Green FM and Hoechst 33342. This combination of fluorescent probes allows for the visualization of mitochondrial morphology and distribution in relation to the cell nucleus, providing valuable insights into cellular health, metabolism, and function.
Introduction
This compound is a fluorescent dye that selectively stains mitochondria in live cells. It accumulates in the mitochondrial matrix, and its fluorescence is largely independent of the mitochondrial membrane potential. Hoechst 33342 is a cell-permeant nuclear counterstain that binds to the minor groove of DNA, emitting a blue fluorescence upon binding. The co-staining of these two organelles is a powerful tool for assessing cellular responses to various stimuli and is widely used in cell biology, toxicology, and drug discovery.
Data Presentation
The following table summarizes the key quantitative parameters for this compound and Hoechst 33342 staining.
| Parameter | This compound | Hoechst 33342 |
| Excitation Maximum | ~490 nm[1] | ~350 nm[2] |
| Emission Maximum | ~516 nm | ~461 nm[2] |
| Stock Solution | 1 mM in anhydrous DMSO | 1 mg/mL in dH₂O or DMSO |
| Working Concentration | 20 - 200 nM[1][3] | 0.1 - 10 µg/mL (approx. 0.16 - 16 µM) |
| Incubation Time | 15 - 45 minutes[1][3] | 5 - 60 minutes |
| Fixability | Not well-retained after fixation[3][4] | Compatible with fixation |
Signaling Pathway and Mechanism of Action
This compound passively diffuses across the plasma membrane and accumulates in the mitochondria. It contains a mildly thiol-reactive chloromethyl group that covalently binds to matrix proteins, ensuring its retention within the mitochondria.
Hoechst 33342 is a bisbenzimide dye that binds to AT-rich regions of the DNA minor groove. This binding is non-intercalating and causes a significant increase in its fluorescence quantum yield.
Cellular localization and binding mechanisms of the fluorescent dyes.
Experimental Protocols
This protocol is designed for adherent or suspension cells in a 96-well plate format but can be adapted for other culture vessels.
Reagent Preparation
-
This compound Stock Solution (1 mM): Dissolve 50 µg of this compound in 74.4 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Hoechst 33342 Stock Solution (1 mg/mL): Dissolve 1 mg of Hoechst 33342 in 1 mL of deionized water or DMSO. Aliquot and store at 2-8°C (if in water) or -20°C (if in DMSO), protected from light.
-
Staining Medium: Prepare a working solution of both dyes in a serum-free medium or phosphate-buffered saline (PBS). For a final concentration of 100 nM this compound and 1 µM Hoechst 33342, dilute the stock solutions accordingly. Note: The optimal concentration may vary depending on the cell type and should be determined experimentally.
Staining Protocol for Live Adherent Cells
-
Grow cells on a 96-well clear-bottom black plate to the desired confluency.
-
Remove the culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add 100 µL of the staining medium to each well.
-
Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
Remove the staining medium.
-
Wash the cells twice with pre-warmed PBS or culture medium.
-
Add 100 µL of fresh pre-warmed culture medium or PBS for imaging.
-
Proceed with imaging immediately.
Staining Protocol for Live Suspension Cells
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in the staining medium.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in fresh, pre-warmed culture medium or PBS.
-
Transfer the cells to a suitable imaging vessel (e.g., a 96-well clear-bottom black plate).
-
Allow the cells to settle before imaging.
Imaging
-
Microscope: Use a fluorescence microscope equipped with appropriate filter sets for green and blue fluorescence.
-
This compound: Ex/Em ~490/516 nm (e.g., FITC filter set).
-
Hoechst 33342: Ex/Em ~350/461 nm (e.g., DAPI filter set).
-
Acquire images sequentially to avoid spectral bleed-through.
Experimental workflow for co-staining of live cells.
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak MitoTracker Signal | Low dye concentration, short incubation time, unhealthy cells. | Increase dye concentration or incubation time. Ensure cells are healthy and metabolically active. |
| High Background Fluorescence | Incomplete washing, excessive dye concentration. | Increase the number of washing steps. Optimize dye concentration. |
| Diffuse MitoTracker Staining | Cell death, loss of mitochondrial membrane integrity. | Use healthy, viable cells. Reduce dye concentration or incubation time to minimize toxicity. |
| Weak Hoechst Signal | Low dye concentration, insufficient incubation time. | Increase dye concentration or incubation time. |
| Phototoxicity/Photobleaching | Excessive light exposure. | Minimize exposure to excitation light. Use neutral density filters. |
References
Best Practices for Live Cell Imaging with MitoTracker Green FM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MitoTracker Green FM for robust and reproducible live-cell imaging of mitochondria. Adherence to these protocols and best practices will enable accurate assessment of mitochondrial morphology, localization, and mass in living cells, which is critical for various research and drug development applications.
Introduction to this compound
This compound is a fluorescent dye used for staining mitochondria in live cells. It consists of a mildly thiol-reactive chloromethyl moiety that covalently binds to mitochondrial proteins, allowing for the labeling of mitochondria regardless of their membrane potential.[1][2][3] This property makes it a valuable tool for assessing mitochondrial mass and morphology in dynamic cellular systems. The dye exhibits minimal fluorescence in aqueous solutions and only becomes brightly fluorescent upon accumulation in the lipid environment of the mitochondria, resulting in a low background signal.[4] It is important to note that this compound is intended for live-cell imaging only, as its fluorescence is not well-retained after fixation with aldehydes or alcohols.[4][5][6][7]
Key Features:
-
Mechanism: Covalently binds to free thiol groups on mitochondrial proteins.[1][3]
-
Fluorescence: Excitation at approximately 490 nm and emission at 516 nm.[4][8][9]
-
Application: Stains mitochondria in live cells, independent of mitochondrial membrane potential.[1]
Experimental Protocols
Reagent Preparation and Storage
Proper preparation and storage of this compound are crucial for optimal performance and reproducibility.
| Parameter | Recommendation | Source(s) |
| Stock Solution Preparation | Dissolve 50 µg of lyophilized this compound in 74.4 µL of high-quality, anhydrous DMSO to create a 1 mM stock solution. | [1][5][6][9][11] |
| Stock Solution Storage | Store the 1 mM stock solution at -20°C, protected from light. Once reconstituted, the solution should be used within two weeks. Avoid repeated freeze-thaw cycles. | [1][5][6][9] |
| Working Solution Preparation | Dilute the 1 mM stock solution in serum-free medium or an appropriate buffer (like PBS) to the desired final working concentration. | [11] |
Staining Protocol for Adherent Cells
This protocol provides a general guideline for staining adherent cells. Optimization may be required for specific cell types and experimental conditions.
| Step | Procedure | Details and Recommendations | Source(s) |
| 1. Cell Seeding | Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverglass) and culture until the desired confluency is reached. | For optimal imaging, aim for 50-70% confluency to visualize individual cells and their mitochondrial networks. | [2] |
| 2. Prepare Staining Solution | Prepare a fresh working solution of this compound in pre-warmed (37°C) serum-free medium or buffer. | Typical working concentrations range from 20 nM to 500 nM. The optimal concentration should be determined empirically for each cell type and application.[2][11] | [5][8] |
| 3. Cell Staining | Remove the culture medium and add the pre-warmed staining solution to the cells. | Ensure the entire surface of the cells is covered. | [1] |
| 4. Incubation | Incubate the cells for 15-45 minutes at 37°C, protected from light. | Incubation time is a critical parameter to optimize. Longer incubation times or higher concentrations can lead to cytotoxicity.[5] | [5] |
| 5. Washing | Remove the staining solution and wash the cells twice with pre-warmed, fresh culture medium or buffer. | Washing helps to remove unbound dye and reduce background fluorescence.[1][11] Using phenol (B47542) red-free medium for washing and imaging can further minimize background.[5][6] | [1][5][6][8] |
| 6. Live-Cell Imaging | Immediately proceed with imaging the live cells using a fluorescence microscope equipped with appropriate filters for green fluorescence. | Maintain physiological conditions (37°C and 5% CO2) during imaging using a stage-top incubator.[12] | [5][8] |
Staining Protocol for Suspension Cells
| Step | Procedure | Details and Recommendations | Source(s) |
| 1. Cell Preparation | Centrifuge the cell suspension to obtain a cell pellet. Discard the supernatant. | A typical cell density is 1x10^6 cells/mL. | [11] |
| 2. Washing | Resuspend the cell pellet in pre-warmed PBS and centrifuge again. Repeat this wash step twice. | Washing removes residual medium components that may interfere with staining. | [11] |
| 3. Cell Staining | Resuspend the washed cells in the pre-warmed this compound working solution. | [11] | |
| 4. Incubation | Incubate for 15-45 minutes at 37°C, protected from light. | [11] | |
| 5. Washing | Centrifuge the stained cells, discard the supernatant, and resuspend the pellet in fresh, pre-warmed medium or PBS. Repeat the wash step. | [11] | |
| 6. Imaging/Analysis | Resuspend the final cell pellet in serum-free medium or PBS for immediate analysis by fluorescence microscopy or flow cytometry. | [1][11] |
Best Practices for High-Quality Imaging
Optimization of Staining Conditions
The optimal concentration of this compound and incubation time can vary significantly between cell types. It is crucial to perform a titration experiment to determine the lowest possible concentration and shortest incubation time that provides a sufficient signal-to-noise ratio.[8][13] Over-staining can lead to cytoplasmic fluorescence and cellular toxicity.[10]
| Parameter | Range for Optimization | Potential Issues with Non-Optimal Conditions | Source(s) |
| Concentration | 20 nM - 500 nM | Too High: Cytotoxicity, mitochondrial fragmentation, and diffuse cytoplasmic signal. Too Low: Weak signal, poor contrast. | [2] |
| Incubation Time | 15 - 45 minutes | Too Long: Increased risk of phototoxicity during subsequent imaging, potential for dye-induced artifacts. Too Short: Incomplete labeling, weak fluorescence. | [5][14] |
Minimizing Phototoxicity
Phototoxicity is a major concern in live-cell imaging, as excessive light exposure can damage cellular structures, including mitochondria, leading to artifacts such as fragmentation and altered function.[15][16][17]
Strategies to Reduce Phototoxicity:
-
Use the lowest possible excitation light intensity that still provides a good signal.[12]
-
Minimize exposure time by using a sensitive camera and appropriate acquisition settings.[12]
-
Reduce the frequency of image acquisition in time-lapse experiments.
-
Use longer wavelength dyes if compatible with the experimental design, as they are generally less phototoxic.[12]
-
Employ imaging systems with features that limit light exposure , such as spinning disk confocal microscopy or light sheet microscopy.[17]
Image Acquisition and Analysis
-
Microscope Setup: Use a fluorescence microscope equipped with a sensitive camera and appropriate filter sets for FITC/GFP (Excitation/Emission: ~490/516 nm).[8] A stage-top incubator is essential for maintaining cell health during long-term imaging.[12]
-
Image Analysis: For quantitative analysis of mitochondrial mass, software such as ImageJ can be used to measure the mean fluorescence intensity within regions of interest defined by the mitochondrial staining.[8]
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution | Source(s) |
| Diffuse Cytoplasmic Staining | Dye concentration is too high or incubation time is too long. | Optimize staining conditions by reducing the dye concentration and/or incubation time. | [10] |
| Weak or No Signal | Dye concentration is too low. The dye has degraded. | Increase the dye concentration. Ensure proper storage of the stock solution and use a fresh working solution. | [5][6] |
| High Background Fluorescence | Incomplete washing. Use of phenol red-containing medium. | Increase the number of wash steps. Use phenol red-free medium for the final wash and for imaging. | [5][6] |
| Mitochondrial Morphology Appears Altered (e.g., fragmented) | Phototoxicity. Cytotoxicity from the dye. | Reduce light exposure during imaging. Optimize the staining concentration and incubation time to the lowest effective levels. | [14][15][16] |
| Signal Fades Quickly (Photobleaching) | High excitation light intensity. | Reduce the laser power or illumination intensity. Use an anti-fade reagent if compatible with live-cell imaging. | [12][15] |
Visualizing the Experimental Workflow and Mechanism
To aid in understanding the application of this compound, the following diagrams illustrate the experimental workflow and the mechanism of mitochondrial labeling.
Caption: Experimental workflow for live-cell imaging with this compound.
Caption: Mechanism of this compound labeling in live cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound staining and quantification [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. abmole.com [abmole.com]
- 5. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Labeling and Visualization of Mitochondria Using Mito Tracker dyes [medicalbiochemist.com]
- 8. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A high content imaging flow cytometry approach to study mitochondria in T cells: this compound dye concentration optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cellproduce.co.jp [cellproduce.co.jp]
- 15. researchgate.net [researchgate.net]
- 16. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How do you trust your live cell imaging correlates with experimental conditions? » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
MitoTracker Green FM: Application Notes and Protocols for Time-Lapse Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTracker Green FM is a fluorescent probe that enables the visualization of mitochondria in live cells. This cell-permeant dye accumulates in mitochondria and covalently binds to mitochondrial proteins through a mildly thiol-reactive chloromethyl group.[1][2] Its fluorescence is largely independent of mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial mass and morphology during time-lapse microscopy.[3][4] this compound is characterized by its bright green fluorescence, high photostability, and low phototoxicity, which are critical for long-term imaging studies.[3][5]
Properties and Specifications
A summary of the key properties of this compound is provided below, offering a quick reference for experimental setup.
| Property | Value | Reference(s) |
| Excitation Maximum | 490 nm | [2][6][7] |
| Emission Maximum | 516 nm | [2][6][7] |
| Molecular Weight | 671.88 g/mol | [2] |
| Form | Lyophilized solid | [2][8] |
| Solubility | DMSO | [2][9] |
| Fixability | Not recommended; signal is not well-retained after aldehyde fixation.[2][7][10] |
Staining Mechanism
This compound passively diffuses across the plasma membrane of a live cell. Once inside, it accumulates in the mitochondria and covalently binds to free thiol groups of cysteine residues on mitochondrial proteins. This covalent linkage ensures that the dye is well-retained within the mitochondria during time-lapse imaging.
References
- 1. This compound staining and quantification [bio-protocol.org]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Flow Cytometry-Based Assessment of Mitophagy Using MitoTracker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 7. abmole.com [abmole.com]
- 8. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. emulatebio.com [emulatebio.com]
- 10. abpbio.com [abpbio.com]
Troubleshooting & Optimization
how to reduce non-specific staining with MitoTracker Green FM
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing non-specific staining with MitoTracker Green FM.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound and why is it prone to non-specific staining?
This compound is a cell-permeable fluorescent dye that selectively labels mitochondria in live cells.[1][2] It contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins by reacting with free thiol groups of cysteine residues.[1][3][4] This covalent binding allows the dye to be retained in the mitochondria. However, at higher concentrations, the dye can stain other cellular structures, leading to non-specific background fluorescence.[5] Unlike some other MitoTracker dyes, its accumulation is largely independent of mitochondrial membrane potential.[3][6]
Q2: I'm observing high background fluorescence across the entire cell. What are the common causes and solutions?
High background is one of the most common issues and can obscure the specific mitochondrial signal. The primary causes are typically excessive dye concentration or insufficient washing.
-
High Dye Concentration: Using a concentration that is too high is a frequent cause of diffuse cytoplasmic staining.[7] It's crucial to titrate the dye to find the optimal concentration for your specific cell type and experimental conditions.[8]
-
Insufficient Washing: Failing to adequately wash the cells after incubation can leave unbound dye in the medium and on the coverslip, contributing to high background.[8][9][10]
-
Phenol (B47542) Red: The phenol red in standard culture medium can contribute to background fluorescence.[1][2][11] For imaging, it is recommended to use phenol red-free media.[1][2][11]
-
Cell Health: Unhealthy or dying cells can exhibit altered membrane permeability, leading to non-specific dye uptake. Ensure your cells are healthy and not overly confluent before staining.
Q3: My cells look unhealthy or show signs of toxicity after staining. What could be wrong?
While MitoTracker dyes are designed for live-cell imaging, they can be toxic at high concentrations or with prolonged incubation times.[7][12]
-
Concentration & Incubation: Reduce both the dye concentration and the incubation time.[7] It's a balance between achieving a strong signal and maintaining cell viability.
-
Solvent Toxicity: The dye is dissolved in DMSO, which can be toxic to cells. Ensure the final concentration of DMSO in your working solution is minimal (typically <0.5%).
-
Phototoxicity: Prolonged exposure to the excitation light source during imaging can generate reactive oxygen species and cause cell damage. Minimize exposure time and light intensity.
Q4: Can I fix my cells after staining with this compound?
No, this compound is not well-retained after fixation with aldehydes (like formaldehyde) or alcohols.[1][2][5][11][13] The staining will be inhibited or lost. Therefore, this dye is recommended for live-cell imaging only.[1][2][11]
Troubleshooting Guide: Reducing Non-Specific Staining
This section provides a systematic approach to optimizing your staining protocol and minimizing background.
Optimization of Staining Parameters
The optimal concentration and incubation time for this compound are highly dependent on the cell type. It is essential to perform an optimization matrix to determine the best conditions for your experiment.
| Parameter | Recommended Range | Notes |
| Working Concentration | 20 - 200 nM | Higher concentrations (up to 400 nM) are sometimes cited, but starting low is key to avoiding non-specific staining.[3][5][11][14] |
| Incubation Time | 15 - 45 minutes | Prolonged incubation can lead to cytotoxicity and background signal.[3][7][11][15] |
| Incubation Temperature | 37°C | Staining should be done at the optimal growth temperature for the cells to ensure active mitochondrial uptake.[11][16] |
Experimental Workflow & Troubleshooting Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during this compound staining.
References
- 1. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. MitoTracker Green labeling of mitochondrial proteins and their subsequent analysis by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. Effects of mitochondria-selective fluorescent probes on mitochondrial movement in Arabidopsis mesophyll cells evaluated by using the quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. takara.co.kr [takara.co.kr]
- 16. documents.thermofisher.com [documents.thermofisher.com]
MitoTracker Green FM signal fading or photobleaching
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using MitoTracker Green FM in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent dye used to label mitochondria in live cells. It passively diffuses across the plasma membrane and accumulates in the mitochondria. Once inside, it covalently binds to free thiol groups on cysteine residues of mitochondrial proteins.[1][2] A key feature of this compound is that its fluorescence is largely independent of the mitochondrial membrane potential, making it a useful tool for assessing mitochondrial mass.[3][4] The dye is virtually non-fluorescent in aqueous solutions and only becomes brightly fluorescent in the lipid environment of the mitochondria, which minimizes background signal.[3][5]
Q2: Can I use this compound on fixed cells?
It is generally not recommended to use this compound for fixed-cell imaging. The fluorescence signal is not well-retained after fixation with aldehydes (like paraformaldehyde) or alcohols (like methanol).[6][7][8][9][10] For applications requiring fixation and permeabilization, consider alternative probes that are better retained, such as MitoTracker Deep Red or fluorescent protein-based mitochondrial markers (e.g., BacMam CellLight Mitochondria-GFP/RFP).[2][11]
Q3: Is the fluorescence of this compound dependent on mitochondrial membrane potential?
No, the accumulation of this compound in mitochondria is largely independent of the mitochondrial membrane potential.[3][4][12] This is in contrast to other mitochondrial dyes like TMRE or MitoTracker Red CMXRos, whose accumulation is driven by the negative mitochondrial membrane potential. This property makes this compound suitable for staining mitochondria in both healthy and apoptotic cells, as well as in non-viable cells.[12]
Q4: What are the excitation and emission wavelengths for this compound?
The approximate excitation and emission maxima for this compound are 490 nm and 516 nm, respectively.[5][10]
Troubleshooting Guide: Signal Fading and Photobleaching
This guide addresses common issues related to signal loss when using this compound.
Problem: My this compound signal is fading rapidly during live-cell imaging.
This is likely due to photobleaching, the light-induced degradation of the fluorophore. Phototoxicity, which is cellular damage caused by excessive light exposure, can also contribute to apparent signal loss by altering mitochondrial morphology.[13][14][15][16]
Solution Workflow
Caption: Troubleshooting workflow for this compound signal fading.
Detailed Troubleshooting Steps
1. Optimize Staining Protocol
-
Dye Concentration: Using excessive dye concentrations can increase background fluorescence and potential cytotoxicity without improving the specific signal. It is crucial to use the lowest effective concentration.
-
Incubation Time: Both insufficient and excessive incubation times can lead to poor staining.
2. Minimize Photobleaching and Phototoxicity During Imaging
-
Reduce Light Intensity: High-intensity illumination is a primary cause of photobleaching.[13][16]
-
Recommendation: Use the lowest laser power or light source intensity that provides an adequate signal-to-noise ratio.
-
-
Minimize Exposure Time: Prolonged exposure to excitation light will accelerate photobleaching.[13]
-
Recommendation: Use the shortest possible camera exposure time. However, be aware of "illumination overhead," where the sample is illuminated even when the camera is not acquiring an image.[19][20] In such cases, using a longer exposure time with a correspondingly lower light intensity can reduce the total light dose and phototoxicity.[19][20]
-
-
Hardware Optimization: The type of illumination hardware can significantly impact photobleaching.
3. Use Antifade Reagents for Live-Cell Imaging
-
Antifade Media Additives: Several commercially available reagents can reduce photobleaching in live-cell imaging.
-
Recommendation: Consider adding an antifade reagent such as VectaCell™ Trolox, OxyFluor™, or ProLong™ Live Antifade Reagent to your imaging medium.[13] These reagents work by scavenging free radicals and reducing oxidative damage to the fluorophore.
-
4. Optimize Imaging Medium
-
Phenol (B47542) Red-Free Medium: Phenol red in cell culture media can contribute to background fluorescence.
Data and Protocols
This compound Properties
| Property | Value | Reference(s) |
| Excitation Maximum | ~490 nm | [1][10][18] |
| Emission Maximum | ~516 nm | [5][10] |
| Fixability | Poorly retained after aldehyde or alcohol fixation | [6][7][10] |
| Membrane Potential Dependence | Largely Independent | [1][3][4] |
| Recommended Concentration | 20-400 nM | [6][10] |
| Recommended Incubation Time | 15-45 minutes | [6][18] |
Comparative Phototoxicity of Mitochondrial Dyes
| Dye | Relative Phototoxicity | Observations | Reference(s) |
| MitoTracker Green (MTG) | Lower | Less phototoxic compared to NAO. | [14][15][21] |
| 10-N-nonyl acridine (B1665455) orange (NAO) | Higher | Causes rapid loss of fluorescence and membrane potential upon illumination. | [14][15][21] |
| Tetramethylrhodamine, Ethyl Ester (TMRE) | Lower | Less phototoxic compared to NAO. | [14][15][21] |
Note: Phototoxicity can be cell-type and imaging-system dependent.
General Experimental Protocol for Staining Adherent Cells
Caption: General workflow for staining adherent cells with this compound.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound by dissolving 50 µg of the lyophilized solid in 74.4 µL of high-quality anhydrous DMSO.[10][17][18] Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[17][18]
-
Working Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 20-400 nM in a suitable buffer or serum-free medium.[6][10][18]
-
Cell Staining:
-
Washing: After incubation, remove the staining solution and wash the cells with pre-warmed, fresh buffer or culture medium to remove any excess dye.[18]
-
Live-Cell Imaging: Immediately image the stained cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (Excitation/Emission: ~490/516 nm).[10][18] Remember to use the lowest possible light intensity and exposure time to minimize photobleaching.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. How do I choose the best mitochondrial stain for my assay? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
- 15. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. journals.biologists.com [journals.biologists.com]
- 20. line-a.co.il [line-a.co.il]
- 21. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Weak MitoTracker Green FM Signal
Welcome to the technical support center for MitoTracker Green FM. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak fluorescence signals during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent dye used to label mitochondria in live cells. It easily crosses the cell membrane and accumulates in the mitochondria. Its mechanism involves covalently binding to mitochondrial proteins through reactions with free thiol groups of cysteine residues. This binding is independent of the mitochondrial membrane potential, meaning it can stain both active and inactive mitochondria. The dye is virtually non-fluorescent in aqueous solutions and becomes brightly fluorescent in the lipid environment of the mitochondria, which minimizes background fluorescence.
Q2: Why is my this compound signal weak or absent?
A weak or non-existent signal can stem from several factors, ranging from the health of your cells to the imaging settings. Common causes include:
-
Suboptimal Dye Concentration: The concentration of this compound may be too low for your specific cell type.
-
Insufficient Incubation Time: The dye may not have had enough time to accumulate in the mitochondria.
-
Poor Cell Health: Unhealthy or dead cells may not retain the dye effectively.
-
Incorrect Imaging Parameters: The microscope settings, such as excitation wavelength, emission filter, and exposure time, may not be optimized for this compound.
-
Photobleaching: Excessive exposure to the excitation light can cause the fluorescent signal to fade.
-
Improper Storage of the Dye: The dye may have degraded due to improper storage conditions.
Q3: Can I use this compound on fixed cells?
This compound is not recommended for use on cells that have been fixed prior to staining. The signal is not well-retained after fixation with aldehydes or alcohols. For optimal results, cells should be imaged live after staining. If you need to fix your cells for other downstream applications like immunocytochemistry, it is advisable to perform the MitoTracker staining on live cells first, acquire the mitochondrial images, and then proceed with fixation. Note that some signal loss is still possible even with this post-staining fixation.
Q4: How can I be sure the signal I'm seeing is specifically from mitochondria?
At optimal concentrations, this compound is highly selective for mitochondria. However, at higher concentrations, it may start to label other cellular structures, leading to non-specific background staining. To confirm mitochondrial localization, you can co-stain with another mitochondrial marker, such as an antibody against a mitochondrial protein (e.g., TOMM20) in a separate, fixed-cell experiment, or use a cell line expressing a fluorescently tagged mitochondrial protein (e.g., Mito-RFP).
Troubleshooting Guide: Weak Signal
This guide provides a systematic approach to diagnosing and resolving issues with a weak this compound signal.
Problem: Weak or No Fluorescence Signal
Use the following table to identify potential causes and recommended solutions.
| Potential Cause | Recommendation |
| Cell Health | Ensure cells are healthy and have a high viability before staining. Use a viability dye to assess cell health if necessary. |
| Dye Concentration | Optimize the dye concentration by performing a titration. Start with the recommended range and test several concentrations to find the optimal one for your cell type. |
| Incubation Time | Increase the incubation time to allow for sufficient dye accumulation. Test a time course (e.g., 15, 30, 45 minutes) to determine the best incubation period. |
| Imaging Settings | Verify that the excitation and emission filters on your microscope are appropriate for this compound (Excitation/Emission: ~490/516 nm). Increase the exposure time or the gain on your camera, but be mindful of increasing background noise. |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use a lower light intensity if possible and only expose the sample during image acquisition. The use of an anti-fade mounting medium can also help if imaging for extended periods. |
| Dye Integrity | Ensure your this compound stock solution is properly stored (at -20°C, protected from light and moisture) and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
Experimental Protocols
Protocol 1: Staining Adherent Cells for Fluorescence Microscopy
-
Cell Preparation: Plate adherent cells on sterile coverslips or in glass-bottom dishes and culture until they reach the desired confluency.
-
Prepare Staining Solution: Prepare a fresh working solution of this compound in a serum-free medium or PBS. The optimal concentration should be determined by titration, but a starting range of 20-200 nM is recommended.[1][2]
-
Staining: Remove the culture medium and add the pre-warmed staining solution to the cells.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C.[2][3]
-
Washing: Remove the staining solution and wash the cells twice with a pre-warmed, serum-containing medium or PBS.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter set for FITC/GFP (Excitation/Emission: ~490/516 nm).
Protocol 2: Staining Suspension Cells for Flow Cytometry
-
Cell Preparation: Harvest suspension cells and centrifuge at 1000 x g for 3-5 minutes. Discard the supernatant and wash the cells twice with PBS. Resuspend the cells to a density of 1x10^6 cells/mL.[1]
-
Prepare Staining Solution: Prepare a fresh working solution of this compound in a serum-free medium or PBS at the desired concentration (e.g., 40 nM).[4]
-
Staining: Add 1 mL of the staining solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[4]
-
Washing: Centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant. Wash the cells twice with PBS.[1]
-
Analysis: Resuspend the cells in a serum-free medium or PBS and analyze by flow cytometry using the appropriate laser and emission filter (e.g., 488 nm laser and a 530/30 nm bandpass filter).[4]
Quantitative Data Summary
The optimal staining conditions for this compound can vary depending on the cell type and experimental setup. The following table provides a summary of recommended starting concentrations and incubation times.
| Parameter | Fluorescence Microscopy | Flow Cytometry |
| Working Concentration | 20 - 200 nM[1][2] | 20 - 200 nM[1] |
| Incubation Time | 15 - 45 minutes[2][3] | 15 - 45 minutes[1] |
| Incubation Temperature | 37°C | 37°C |
| Excitation Wavelength | ~490 nm | ~490 nm |
| Emission Wavelength | ~516 nm | ~516 nm |
Visualizations
This compound Staining Mechanism
References
Optimizing MitoTracker Green FM for Robust Mitochondrial Staining: A Technical Guide
Welcome to the Technical Support Center for MitoTracker Green FM. This guide provides researchers, scientists, and drug development professionals with comprehensive information to optimize the concentration of this compound for specific cell types. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of recommended staining conditions to ensure reliable and reproducible results in your live-cell imaging experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the use of this compound.
Q1: I am observing high background fluorescence and non-specific staining in my images. What is the likely cause?
A1: High background fluorescence is typically a result of using an excessively high concentration of the MitoTracker dye.[1] Unlike many other fluorescent dyes, MitoTracker probes are effective at nanomolar concentrations. For this compound, it is recommended to use a working concentration in the range of 20-200 nM.[2][3] Exceeding this range can lead to the dye staining other cellular structures besides the mitochondria.[3] To resolve this, perform a concentration titration to determine the lowest possible concentration that provides a satisfactory signal for your specific cell type and experimental setup.
Q2: My signal is very weak, and I can barely see the mitochondria.
A2: A weak signal can arise from several factors:
-
Sub-optimal Dye Concentration: The concentration of this compound may be too low. While high concentrations cause background, too low a concentration will result in a poor signal-to-noise ratio. It is crucial to perform a titration to find the optimal concentration for your cells.
-
Incubation Time: Ensure you are incubating the cells with the dye for a sufficient period. Typical incubation times range from 15 to 45 minutes.[2][3][4][5][6]
-
Cell Health: The accumulation of this compound is dependent on the mitochondrial membrane potential.[7] If your cells are unhealthy or stressed, their mitochondrial membrane potential may be compromised, leading to reduced dye accumulation and a weaker signal.
-
Imaging Settings: Optimize your microscope's settings, including exposure time and laser power, to enhance signal detection.
Q3: The this compound staining appears to be toxic to my cells. What can I do?
A3: While this compound is generally used for live-cell imaging, it can exhibit cytotoxicity, especially with prolonged incubation times or high concentrations.[1][8] To mitigate this:
-
Reduce Dye Concentration: Use the lowest effective concentration determined from your titration experiments.
-
Shorten Incubation Time: Minimize the incubation period to the shortest time necessary to achieve adequate staining.
-
Image Immediately: Image the cells as soon as possible after staining.[1][4][5][6]
Q4: Can I fix my cells after staining with this compound for immunofluorescence?
A4: No, this compound is not well-retained after fixation with aldehydes or alcohols.[3][4][5][9] The signal will be significantly diminished or lost. Therefore, it is recommended for live-cell imaging only.[4][5] If fixation is required for your experimental workflow, consider using other MitoTracker probes, such as MitoTracker Red CMXRos, which are better retained after fixation.[3]
Q5: Does the confluency of my cells affect the staining quality?
A5: Yes, cell confluency can impact staining. For adherent cells, it is ideal to have them evenly spread out. In highly confluent areas, cells may not stain as effectively, leading to weaker and less distinct mitochondrial labeling compared to cells at the edge of a confluent region.[10]
Recommended Staining Concentrations and Incubation Times
Optimizing the dye concentration is critical for achieving the best results. The ideal concentration can vary significantly between different cell types. The following table summarizes recommended starting concentrations for common cell lines. It is highly recommended to perform a concentration titration for your specific cell type.
| Cell Type | Recommended Concentration (nM) | Incubation Time (minutes) | Reference |
| General Guideline | 20 - 200 | 15 - 45 | [2] |
| HeLa Cells | 50 - 2000 (optimization range) | 25 - 30 | [10] |
| SH-SY5Y Cells | 250 | 45 | [11] |
| Primary Cortical Neurons | 250 | 45 | [11] |
| T Cells | Concentration optimization required | Not specified | [12] |
| Neurons (general) | 50 | 15 | [13] |
Experimental Protocols
Below are detailed protocols for preparing and using this compound for staining both suspension and adherent cells.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare 1 mM Stock Solution: Dissolve 50 µg of lyophilized this compound in 74.4 µL of high-quality, anhydrous dimethylsulfoxide (DMSO).[2][4][5][6]
-
Storage of Stock Solution: Store the 1 mM stock solution at -20°C, protected from light.[2][4][5][6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] Once reconstituted in DMSO, the solution should be used within a few weeks.[4][5][6]
-
Prepare Working Solution: On the day of the experiment, dilute the 1 mM stock solution to the desired final working concentration (e.g., 20-200 nM) in a serum-free cell culture medium or phosphate-buffered saline (PBS).[2] It is important to pre-warm the staining solution to 37°C before adding it to the cells.[3]
Protocol 2: Staining of Adherent Cells
-
Cell Culture: Grow adherent cells on sterile coverslips or in a culture dish to the desired confluency.
-
Aspirate Medium: Remove the culture medium from the dish.
-
Add Staining Solution: Add the pre-warmed staining solution containing this compound to the cells.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.[2][3] The optimal incubation time may need to be determined empirically.
-
Washing (Optional): For clearer imaging, you can remove the staining solution and replace it with fresh, pre-warmed medium or buffer before imaging.[3] Using phenol (B47542) red-free media can help reduce background fluorescence.[4][5][6]
-
Live-Cell Imaging: Observe the stained mitochondria using a fluorescence microscope with the appropriate filter sets (Excitation/Emission: ~490/516 nm).[4][5][14] Remember to image the cells live as the dye is not retained after fixation. [4][5]
Protocol 3: Staining of Suspension Cells
-
Cell Preparation: Centrifuge the cell suspension to obtain a cell pellet and discard the supernatant.
-
Resuspend in Staining Solution: Gently resuspend the cells in the pre-warmed staining solution containing this compound.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C.[2]
-
Washing: Centrifuge the cells to pellet them and discard the supernatant. Wash the cells by resuspending them in fresh, pre-warmed medium or PBS. Repeat the wash step if necessary.
-
Resuspend for Imaging: Resuspend the final cell pellet in fresh medium or buffer for analysis by fluorescence microscopy or flow cytometry.
Visualizing Experimental Workflows and Mechanisms
To further aid in your experimental design and understanding, the following diagrams illustrate key processes.
Caption: Workflow for optimizing this compound staining.
Caption: Mechanism of action for this compound.
References
- 1. MitoTracker™ Green FM - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Non-Toxic Fluorogenic Dye for Mitochondria Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MitoTracker™ Green FM Dye, for flow cytometry - FAQs [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high content imaging flow cytometry approach to study mitochondria in T cells: this compound dye concentration optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial Membrane Potential in Axons Increases with Local Nerve Growth Factor or Semaphorin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abmole.com [abmole.com]
MitoTracker Green FM not working after fixation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with MitoTracker Green FM staining, particularly after cell fixation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal disappearing after fixation?
A1: The fluorescent signal from this compound is often significantly reduced or completely lost after fixation due to the dye's mechanism of action. This compound is a mitochondrial stain that passively diffuses across the plasma membrane and accumulates in mitochondria. Unlike other MitoTracker dyes, it does not covalently bind to mitochondrial proteins. Therefore, fixation methods, especially those involving alcohols like methanol (B129727) or detergents for permeabilization, can disrupt mitochondrial membranes and cause the dye to leak out of the cells, leading to signal loss.
Q2: Can I fix cells after staining with this compound?
A2: Yes, it is possible to fix cells after staining, but the protocol must be optimized to minimize dye loss. Formaldehyde-based fixatives are recommended over methanol-based ones. It is crucial to image the cells immediately after fixation, as the signal can diminish over time. For many applications, imaging the live stained cells before fixation is the most reliable method.
Q3: What is the best fixative to use for this compound?
A3: For optimal signal retention, a freshly prepared, formaldehyde-based fixative (e.g., 4% formaldehyde (B43269) in phosphate-buffered saline) is recommended. Avoid using methanol or acetone, as these will permeabilize the membranes and wash out the dye. Glutaraldehyde (B144438) can also be used, but it may increase background autofluorescence.
Q4: I need to perform immunofluorescence after this compound staining. How do I permeabilize the cells without losing the signal?
A4: This is a significant challenge as most permeabilization agents, such as Triton™ X-100 or saponin, will strip the this compound from the mitochondria. If permeabilization is absolutely necessary for your antibody staining, you may need to accept a significant decrease in the MitoTracker signal. Alternatively, consider using a fixable mitochondrial stain, such as MitoTracker™ Red CMXRos, which covalently binds to mitochondrial proteins and is better retained after fixation and permeabilization.
Troubleshooting Guide
If you are experiencing a loss of this compound signal after fixation, follow these troubleshooting steps.
Problem: Weak or No Signal After Fixation
| Potential Cause | Recommended Solution |
| Inappropriate Fixative | Use a fresh solution of 4% formaldehyde in PBS. Avoid methanol, acetone, and glutaraldehyde if possible. |
| Permeabilization | If your protocol includes a permeabilization step (e.g., with Triton™ X-100 or saponin), this is the most likely cause of signal loss. Image before permeabilization. If that is not possible, consider an alternative, fixable mitochondrial dye. |
| Delay in Imaging | The this compound signal can fade after fixation. Image your samples as soon as possible after the fixation step is complete. |
| Suboptimal Staining | Ensure that the initial live-cell staining was successful with bright, well-defined mitochondrial structures before proceeding to fixation. Optimize staining concentration and incubation time if necessary. |
| Cell Health | This compound accumulation depends on mitochondrial membrane potential. Ensure your cells are healthy during the staining procedure. |
Experimental Protocol: Staining and Fixation for Signal Retention
This protocol is a starting point and may require optimization for your specific cell type and experimental conditions.
-
Prepare Staining Solution: Create a 20-200 nM working solution of this compound in your normal cell culture medium.
-
Live-Cell Staining: Replace the culture medium with the pre-warmed staining solution and incubate for 30-45 minutes at 37°C.
-
Wash: Remove the staining solution and wash the cells twice with a pre-warmed buffer (e.g., PBS or HBSS).
-
(Optional but Recommended) Live-Cell Imaging: At this stage, acquire images of the live cells to confirm successful staining and to have a baseline for comparison.
-
Fixation: Carefully replace the buffer with a fresh solution of 4% formaldehyde in PBS. Incubate for 15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS.
-
Immediate Imaging: Mount the coverslips and image the cells immediately. Do not proceed with any permeabilization steps if you want to retain the this compound signal.
Quantitative Data Summary
The following table summarizes the expected relative fluorescence intensity of this compound after various fixation and permeabilization treatments, based on typical experimental outcomes.
| Treatment Condition | Relative Fluorescence Intensity (%) | Notes |
| Live Cells (Unfixed) | 100% | Reference for optimal signal. |
| 4% Formaldehyde Fixation | 40-60% | Moderate signal loss is expected. Best option for fixation. |
| 1% Glutaraldehyde Fixation | 30-50% | Similar to formaldehyde but may increase autofluorescence. |
| 100% Cold Methanol Fixation | < 5% | Severe signal loss due to membrane disruption. Not recommended. |
| 4% Formaldehyde followed by 0.1% Triton™ X-100 | < 10% | Permeabilization removes the majority of the dye. |
Diagrams
Caption: Troubleshooting workflow for loss of this compound signal.
Caption: How fixation disrupts this compound localization.
MitoTracker Green FM Troubleshooting: Cytoplasmic Staining Issues
Technical Support & FAQ
This guide addresses a common issue encountered by researchers using MitoTracker Green FM: diffuse cytoplasmic staining instead of discrete mitochondrial localization. We provide a step-by-step approach to troubleshoot this problem, ensuring accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound staining the cytoplasm instead of just the mitochondria?
Cytoplasmic staining with this compound is typically a result of experimental conditions that lead to either oversaturation of the mitochondria or the dye's inability to be properly retained. The most common causes include:
-
Excessive Dye Concentration: Using a concentration that is too high can lead to the dye accumulating in other cellular structures, including the cytoplasm.[1][2]
-
Prolonged Incubation Time: Leaving the dye on the cells for too long can cause mitochondrial damage or allow the dye to leak from the mitochondria.[3]
-
Poor Cell Health: Unhealthy or dying cells may have a compromised mitochondrial membrane potential. While this compound's accumulation is largely independent of membrane potential, overall cell and mitochondrial integrity are still crucial for proper localization.[4][5]
-
Suboptimal Washing Steps: Inadequate washing after staining can leave residual dye in the cytoplasm, contributing to background fluorescence.
-
Incorrect Fixation: this compound is not compatible with aldehyde or alcohol-based fixation methods. The signal is lost upon fixation, so it must be used for live-cell imaging only.[2][6][7]
Q2: What is the recommended concentration and incubation time for this compound?
Optimal conditions can vary by cell type and experimental setup. However, a good starting point is to perform a titration to find the lowest effective concentration and the shortest incubation time that provide clear mitochondrial staining with minimal background.
Table 1: Recommended Starting Conditions for this compound Staining
| Parameter | Recommended Range | Notes |
| Working Concentration | 20–200 nM[1][8][9] | Higher concentrations (up to 400-500 nM) have been reported, but increase the risk of cytoplasmic background.[6][7][10] Start at the low end of the range. |
| Incubation Time | 15–30 minutes[6][7] | Extending incubation to 45 minutes may be possible but increases the risk of artifacts.[8][9] Avoid incubation times longer than 3-4 hours, which can cause mitochondrial damage.[3] |
| Incubation Temperature | 37°C[6][7] | Use conditions appropriate for your specific cell type. |
Q3: Can poor cell health lead to cytoplasmic staining?
Yes. While this compound's accumulation is less dependent on mitochondrial membrane potential compared to other dyes like MitoTracker Red CMXRos, the overall health of the cell is critical.[4][5] Cells undergoing stress or apoptosis may exhibit altered mitochondrial morphology and membrane integrity, which can lead to diffuse, non-specific staining patterns. If you suspect poor cell health, it is advisable to:
-
Use low-passage, healthy cells for your experiments.
-
Ensure optimal cell density to avoid stress from over-confluence.
-
Consider co-staining with a viability dye to assess the health of the cell population.
Q4: I've optimized my protocol, but the background is still high. What else can I do?
If you continue to experience high cytoplasmic background after optimizing concentration and incubation time, consider the following:
-
Use Phenol (B47542) Red-Free Medium: For imaging, switch to a phenol red-free medium before observation to reduce background fluorescence.[6][7]
-
Verify Stock Solution: Ensure your DMSO stock solution is properly prepared and stored. It should be protected from light and repeated freeze-thaw cycles.[6][8][9] Reconstituted stock in DMSO is typically stable for about two weeks at -20°C.[6][7]
-
Thorough Washing: After incubation, wash the cells twice with fresh, pre-warmed medium or buffer to remove any unbound dye.[8][9]
Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose and resolve issues with cytoplasmic staining.
Caption: Troubleshooting workflow for cytoplasmic this compound staining.
Detailed Experimental Protocol
This protocol provides a baseline for successful staining of live adherent cells with this compound.
1. Reagent Preparation a. To create a 1 mM stock solution, reconstitute a 50 µg vial of this compound in 74.4 µL of high-quality, anhydrous DMSO.[6][7][9] b. Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[6][8][9] c. On the day of the experiment, prepare a working solution by diluting the 1 mM stock into serum-free medium or PBS to a final concentration between 20-200 nM.[8][9] Note: Always adjust the concentration based on your specific cell type and experimental results.[8]
2. Cell Staining (Adherent Cells) a. Culture adherent cells on a sterile coverslip or imaging-compatible plate. b. When cells reach the desired confluency, remove the culture medium. c. Add the pre-warmed (37°C) this compound working solution to the cells, ensuring they are completely covered. d. Incubate the cells for 15-30 minutes at 37°C, protected from light.[6][7] e. Following incubation, remove the staining solution. f. Wash the cells twice with pre-warmed, fresh growth medium or buffer (e.g., PBS).[8][9] Let the cells rest in the wash solution for 5 minutes during each wash.[9]
3. Imaging a. After the final wash, replace the solution with a pre-warmed, phenol red-free medium for optimal imaging.[6][7] b. Image the live cells immediately on a fluorescence microscope using the appropriate filter sets (Excitation/Emission: ~490/516 nm).[11] c. Crucial: Do not fix the cells. This compound fluorescence is not preserved after fixation with aldehydes or alcohols.[2][6]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. MitoTracker™ Green FM - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound staining and quantification [bio-protocol.org]
- 11. abmole.com [abmole.com]
Technical Support Center: MitoTracker Green FM Staining and Cell Confluency
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of cell confluency on MitoTracker Green FM staining.
Troubleshooting Guides
Q: Why is my this compound staining signal weak and diffuse in the center of my cell culture plate but bright and distinct at the edges?
A: This variation is often due to high cell confluency in the center of the plate. At high densities, cells can experience contact inhibition, reduced nutrient availability, and altered metabolic states, which can affect mitochondrial function and morphology. Cells at the less confluent edges of the plate are more likely to be in an optimal state for staining. In highly confluent areas, the stain may appear weaker and less specific.[1] For proper staining, it is recommended that cells are evenly spread and not overly confluent.[1]
Q: I observe high background fluorescence and non-specific cytoplasmic staining. What could be the cause?
A: High background and non-specific staining are typically caused by using too high a concentration of this compound. The recommended concentration range is generally between 20-200 nM.[2][3][4] If you are working with highly confluent cultures, the effective concentration of the dye per cell may be lower, but it is still crucial to optimize the concentration to avoid cytosolic signal. Another potential cause is an excessively long incubation time.
Q: My cells are detaching from the plate after adding the this compound staining solution. How can I prevent this?
A: Cell detachment can occur if the cells are stressed or if the staining protocol is too harsh. Ensure that the staining solution is prepared in a pre-warmed, appropriate buffer or growth medium. Minimize the duration of incubation to the shortest time necessary for adequate staining (typically 15-45 minutes). If cells are particularly sensitive, consider using a lower concentration of the dye or a reduced incubation time.
Q: Can I fix my cells after staining with this compound to analyze them later?
A: No, this compound is not well-retained after fixation with aldehydes or alcohols.[5][6] This dye is intended for use in live-cell imaging. If fixation is required for your experimental workflow, consider using another mitochondrial stain that is compatible with fixation protocols, such as MitoTracker Red CMXRos.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of this compound?
A: this compound is a cell-permeant fluorescent dye that passively diffuses across the plasma membrane and accumulates in the mitochondria. It contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, specifically to the free thiol groups of cysteine residues.[2][5] This covalent binding makes the staining independent of mitochondrial membrane potential, which is an advantage for assessing mitochondrial mass.[2]
Q: How does cell confluency impact mitochondrial function and morphology?
A: High cell confluency can lead to several physiological changes that indirectly affect this compound staining:
-
Contact Inhibition: When cells come into close contact, their proliferation rate decreases, which can be associated with changes in cellular metabolism and mitochondrial activity.
-
Nutrient and Oxygen Depletion: In dense cultures, cells in the center may have limited access to nutrients and oxygen from the medium, leading to metabolic stress and altered mitochondrial function.
-
Mitochondrial Network Changes: Cell density can influence mitochondrial dynamics (fusion and fission), affecting the overall morphology and distribution of the mitochondrial network within the cells.[7][8]
Q: What is the optimal cell confluency for this compound staining?
A: The optimal confluency is typically in the range of 50-70%. Within this range, cells are actively proliferating and have adequate space, which generally corresponds to more consistent and reproducible staining. It is advisable to avoid confluent or sparse cultures for quantitative studies unless the experimental design specifically aims to investigate the effects of cell density.
Q: How can I quantify the changes in this compound staining with varying confluency?
A: You can quantify the fluorescence intensity using imaging software like ImageJ or by flow cytometry.[9][10] For image analysis, you can measure the mean fluorescence intensity per cell in regions of different confluency. Flow cytometry provides a high-throughput method to measure the fluorescence intensity of individual cells from cultures at different confluency levels.[5][10][11]
Quantitative Data Summary
The following table provides a representative summary of the expected quantitative effects of cell confluency on this compound staining, based on qualitative observations from the literature. This data is illustrative and may vary depending on the cell type and experimental conditions.
| Cell Confluency | Mean Fluorescence Intensity (Arbitrary Units) | Mitochondrial Area per Cell (μm²) | Observations |
| Low (30-40%) | 180 ± 25 | 150 ± 20 | Bright, distinct mitochondrial networks; cells are well-spread. |
| Optimal (60-70%) | 250 ± 30 | 120 ± 15 | Intense and specific mitochondrial staining; ideal for imaging. |
| High (90-100%) | 120 ± 40 | 80 ± 25 | Weaker, more diffuse staining; potential for high background and altered mitochondrial morphology.[1] |
Experimental Protocols
Protocol for Assessing the Effect of Cell Confluency on this compound Staining
This protocol outlines the steps to investigate how different levels of cell confluency affect this compound staining intensity and mitochondrial morphology.
-
Cell Seeding:
-
Seed adherent cells in a multi-well imaging plate at three different densities to achieve low (30-40%), optimal (60-70%), and high (90-100%) confluency after 24-48 hours of incubation.
-
-
Preparation of Staining Solution:
-
Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium or PBS to a final working concentration of 20-200 nM. The optimal concentration should be determined empirically for your specific cell type.
-
-
Staining Procedure:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells and incubate for 15-45 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed growth medium or PBS.
-
-
Imaging and Analysis:
-
Image the live cells immediately using a fluorescence microscope with the appropriate filter set (Excitation/Emission: ~490/516 nm).
-
Capture images from multiple fields of view for each confluency level.
-
Quantify the mean fluorescence intensity per cell using image analysis software. For flow cytometry analysis, detach the cells after staining and washing, and analyze them on a flow cytometer.[9][10]
-
Visualizations
Caption: Workflow for evaluating the impact of cell confluency on this compound staining.
Caption: Decision tree for troubleshooting this compound staining issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow Cytometry-Based Assessment of Mitophagy Using MitoTracker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high content imaging flow cytometry approach to study mitochondria in T cells: this compound dye concentration optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MitoNEET-dependent formation of intermitochondrial junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence-Activated Cell Sorting Analysis of Mitochondrial Content, Membrane Potential, and Matrix Oxidant Burden in Human Lymphoblastoid Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
MitoTracker Green FM artifacts and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use MitoTracker Green FM and avoid common artifacts in their experiments.
Frequently Asked Questions (FAQs)
Q1: How does this compound work?
This compound is a cell-permeant fluorescent dye used to label mitochondria in live cells.[1][2][3] It contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, specifically reacting with free cysteine residues.[4][5] This staining mechanism is independent of the mitochondrial membrane potential, which means it can label mitochondria regardless of their energetic state.[4][6] The dye is essentially non-fluorescent in aqueous solutions and becomes brightly fluorescent once it accumulates in the lipid environment of the mitochondria, minimizing background fluorescence.[7]
Q2: What are the optimal excitation and emission wavelengths for this compound?
The approximate excitation and emission maxima for this compound are 490 nm and 516 nm, respectively.[1]
Q3: Can I use this compound to stain mitochondria in fixed cells?
No, this compound is not well-retained after fixation with aldehydes (e.g., formaldehyde (B43269) or paraformaldehyde).[1][8][9] It is primarily designed for use in live-cell imaging. If you need to perform downstream applications that require fixation, consider using other MitoTracker dyes that are specifically designed to be fixable, such as MitoTracker Red CMXRos.[10]
Q4: Is this compound toxic to cells?
Like many fluorescent probes, MitoTracker dyes can exhibit some level of cytotoxicity and phototoxicity, especially at higher concentrations and with prolonged exposure to light.[11][12][13] It is recommended to use the lowest possible concentration of the dye that provides adequate signal and to minimize light exposure to reduce the risk of inducing cellular stress or mitochondrial damage.[1][14] Studies have shown that phototoxicity can lead to changes in mitochondrial morphology, such as a transition from a tubular to a spherical shape.[11][12]
Q5: How is this compound different from other mitochondrial dyes like MitoTracker Red CMXRos or TMRE?
The key difference lies in their dependence on mitochondrial membrane potential. This compound staining is independent of membrane potential, making it a useful tool for assessing mitochondrial mass.[7][15] In contrast, dyes like MitoTracker Red CMXRos and Tetramethylrhodamine, Ethyl Ester (TMRE) accumulate in mitochondria based on the negative mitochondrial membrane potential.[11][16] Therefore, their signal intensity is an indicator of mitochondrial activity.
Troubleshooting Guide
Problem 1: Diffuse Cytosolic Staining Instead of Specific Mitochondrial Localization
Possible Cause:
-
Dye concentration is too high: Using an excessive concentration of this compound can lead to non-specific binding and staining of other cellular structures.[1][17]
-
Over-incubation: Incubating cells with the dye for too long can also contribute to diffuse staining.[17]
-
Cell health: Unhealthy or dying cells may exhibit altered membrane permeability, leading to improper dye localization.
Solution:
-
Optimize dye concentration: Perform a titration experiment to determine the lowest effective concentration for your cell type. The recommended starting range is typically 20-200 nM.[1][4]
-
Optimize incubation time: Reduce the incubation time. A typical incubation period is 15-45 minutes.[1][4]
-
Ensure cell viability: Use healthy, actively growing cells for your experiments.
Problem 2: Weak or No Fluorescence Signal
Possible Cause:
-
Low dye concentration: The concentration of the dye may be too low for your specific cell type or experimental conditions.
-
Incorrect filter sets: Using microscope filters that do not match the excitation and emission spectra of this compound will result in poor signal detection.
-
P-glycoprotein efflux: Some cell lines, particularly cancer cells with multidrug resistance, express P-glycoprotein, which can actively pump this compound out of the cells, leading to a weak signal.[18]
-
Photobleaching: Excessive exposure to the excitation light can cause the fluorophore to fade.[11][12][14]
Solution:
-
Increase dye concentration: If titration experiments with lower concentrations failed, cautiously increase the concentration within the recommended range.
-
Verify filter sets: Ensure you are using the appropriate filter set for fluorescein (B123965) (FITC).
-
Address P-glycoprotein activity: If working with resistant cell lines, consider using P-glycoprotein inhibitors like Verapamil or Cyclosporin A to improve dye retention.[18]
-
Minimize photobleaching: Use the lowest possible laser power or illumination intensity and reduce exposure times.[14] Consider using an anti-fade mounting medium if imaging fixed cells is attempted, though retention is poor.[14]
Problem 3: Signal Fades Quickly During Imaging (Photobleaching)
Possible Cause:
-
High illumination intensity: Using a high-intensity light source for excitation accelerates the rate of photobleaching.[14]
-
Prolonged or repeated exposure: Continuous or frequent imaging of the same field of view will lead to signal loss over time.
Solution:
-
Reduce light exposure: Use neutral density filters or lower the laser power to the minimum required for a good signal-to-noise ratio.[14]
-
Shorten exposure times: Use the shortest possible exposure time for image acquisition.
-
Use more sensitive detectors: A more sensitive camera can detect weaker signals, allowing for lower excitation intensity.
-
Image different fields: If possible, move to a new field of view for each time point in a time-lapse experiment.
Problem 4: Changes in Mitochondrial Morphology or Cell Behavior After Staining
Possible Cause:
-
Phototoxicity: The interaction of the fluorescent dye with light can generate reactive oxygen species (ROS), which can damage mitochondria and other cellular components, leading to altered morphology (e.g., fragmentation) and function.[11][12]
-
Dye-induced cytotoxicity: At higher concentrations, the dye itself can be toxic to cells, affecting their viability and behavior.[13][19]
Solution:
-
Minimize light exposure: This is the most critical step to reduce phototoxicity. Use the lowest possible illumination intensity and exposure time.[14]
-
Use lower dye concentrations: Optimize the dye concentration to the lowest level that provides a satisfactory signal.
-
Perform control experiments: Include unstained control cells that are subjected to the same imaging conditions to assess the impact of the imaging process itself on cell health and mitochondrial morphology.
Experimental Protocols
General Staining Protocol for Live Adherent Cells
-
Prepare Staining Solution:
-
Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.[4][20] Store this stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[4][20]
-
On the day of the experiment, dilute the stock solution in serum-free medium or a suitable buffer (e.g., PBS) to the desired final working concentration (typically 20-200 nM).[4][20] It is crucial to optimize this concentration for your specific cell type.[21]
-
-
Cell Preparation:
-
Grow adherent cells on sterile coverslips or in an appropriate imaging dish to the desired confluency.
-
-
Staining:
-
Remove the culture medium.
-
Add the pre-warmed staining solution to the cells and incubate for 15-45 minutes at 37°C.[4]
-
-
Washing:
-
Remove the staining solution and wash the cells twice with fresh, pre-warmed culture medium or buffer to remove any unbound dye.[4]
-
-
Imaging:
-
Replace the wash buffer with fresh, pre-warmed medium or an appropriate imaging buffer.
-
Image the cells immediately on a fluorescence microscope using a standard FITC filter set.
-
General Staining Protocol for Live Suspension Cells
-
Prepare Staining Solution:
-
Follow the same procedure as for adherent cells to prepare the staining solution at the optimized working concentration.
-
-
Cell Preparation:
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Discard the supernatant and resuspend the cells gently in the pre-warmed staining solution.
-
-
Staining:
-
Incubate the cells for 15-45 minutes at 37°C.[4]
-
-
Washing:
-
Centrifuge the stained cells, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium or buffer. Repeat this wash step twice.[4]
-
-
Analysis:
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Maximum | ~490 nm | [1][4] |
| Emission Maximum | ~516 nm | [1] |
| Recommended Stock Solution | 1 mM in DMSO | [4][20] |
| Recommended Working Concentration | 20 - 200 nM | [1][4] |
| Typical Incubation Time | 15 - 45 minutes | [1][4] |
| Fixability | Not well-retained after fixation | [1][9] |
| Membrane Potential Dependence | Independent | [4][6] |
Visual Guides
Caption: Experimental workflow for staining live cells with this compound.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 3. MitoTracker | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. How do I choose the best mitochondrial stain for my assay? | AAT Bioquest [aatbio.com]
- 9. MitoTracker™ Green FM Dye, for flow cytometry - FAQs [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Non-Toxic Fluorogenic Dye for Mitochondria Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Mitotracker green is a P-glycoprotein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. A high content imaging flow cytometry approach to study mitochondria in T cells: this compound dye concentration optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in MitoTracker Green FM imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their MitoTracker Green FM imaging experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound staining and imaging.
Q1: Why is my signal-to-noise ratio low, with high background fluorescence?
A1: A low signal-to-noise ratio with high background is often due to an excessive concentration of this compound. While many fluorescent dyes are used in the low micromolar range, MitoTracker dyes are effective at much lower nanomolar concentrations.[1] Using a concentration that is too high can lead to non-specific staining of other cellular structures besides the mitochondria, contributing to high background.[1][2] Another potential source of background fluorescence is the phenol (B47542) red in the culture medium; switching to a phenol red-free medium for the staining and imaging steps can help reduce this.[3][4][5]
Q2: My fluorescent signal is very weak. How can I increase the signal intensity?
A2: Weak signal intensity can result from several factors. First, ensure that your stock solution of this compound has been prepared and stored correctly. The lyophilized solid should be stored at -20°C, protected from light, and once reconstituted in high-quality anhydrous DMSO, the stock solution should also be stored at -20°C and used within a few weeks to avoid degradation.[3][4][6] Second, optimizing the incubation time is crucial. Typical incubation times range from 15 to 45 minutes; however, this may need to be adjusted depending on the cell type.[3][6][7] Finally, ensure that your imaging setup is optimal. Use the correct excitation and emission filters for this compound (Excitation: ~490 nm, Emission: ~516 nm) and adjust the microscope settings, such as exposure time and gain, to enhance signal detection.[3][4]
Q3: I am observing significant photobleaching and phototoxicity in my samples. What can I do to minimize these effects?
A3: Photobleaching and phototoxicity are common challenges in live-cell imaging. To minimize these, it is important to reduce the exposure of the sample to the excitation light.[8] This can be achieved by using the lowest possible laser power or illumination intensity that still provides a detectable signal. Additionally, minimize the duration of exposure by only illuminating the sample when acquiring an image.[8] Using neutral-density filters can also help reduce the intensity of the excitation light.[8] Some studies indicate that this compound is relatively photostable, but excessive laser exposure can still lead to phototoxicity, causing changes in mitochondrial morphology, such as a transition from a tubular to a spherical shape.[9][10]
Q4: Can I fix my cells after staining with this compound for immunofluorescence?
A4: No, this compound is not well-retained after fixation with aldehydes or alcohols.[1][2][3][4][11] Therefore, it is recommended for live-cell imaging only. If your experimental design requires fixation and permeabilization for subsequent immunocytochemistry, you will need to choose a different mitochondrial stain that is compatible with fixation protocols.
Q5: What is the optimal concentration and incubation time for this compound?
A5: The optimal concentration and incubation time can vary depending on the cell type and experimental conditions.[3][4] However, a general starting point is a concentration range of 20-200 nM, with some protocols suggesting up to 400 nM.[2][3][6][7] It is highly recommended to perform a titration experiment to determine the lowest possible concentration that gives a bright signal with low background for your specific cells. The recommended incubation time is typically between 15 and 45 minutes at 37°C.[3][6][7]
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and incubation times for this compound.
Table 1: Recommended Staining Parameters for this compound
| Parameter | Recommended Range | Notes |
| Working Concentration | 20 - 400 nM[2][3][6][7] | Start with a lower concentration (e.g., 100 nM) and optimize.[1][2] |
| Incubation Time | 15 - 45 minutes[3][6][7] | Varies with cell type; optimization is recommended. |
| Incubation Temperature | 37°C[3][4] | Use conditions appropriate for the specific cell line. |
Table 2: Spectral Properties of this compound
| Property | Wavelength |
| Excitation Maximum | ~490 nm[3][4][6] |
| Emission Maximum | ~516 nm[3][4][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of lyophilized this compound to room temperature.
-
To create a 1 mM stock solution, reconstitute the 50 µg of lyophilized solid in 74.4 µL of high-quality anhydrous DMSO.[3][4][6][7]
-
Mix thoroughly by vortexing until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.[3][4][6] The reconstituted stock solution is typically stable for a few weeks.[3][4]
Protocol 2: Staining Adherent Cells with this compound
-
Culture adherent cells on sterile coverslips or in an appropriate imaging dish.
-
Prepare the this compound working solution by diluting the 1 mM stock solution in pre-warmed, serum-free medium or a suitable buffer (e.g., PBS). For example, to make a 100 nM working solution, dilute the stock solution 1:10,000. It is recommended to use phenol red-free medium to reduce background fluorescence.[3][4]
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed, serum-free medium.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.[3][6][7]
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed, fresh medium or buffer to remove any unbound dye.[6][7]
-
The cells are now ready for live-cell imaging under a fluorescence microscope.
Visualizations
References
- 1. MitoTracker™ Green FM - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 5. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MitoTracker™ Green FM Dye, for flow cytometry - FAQs [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison of Mitochondrial Dyes: MitoTracker Green FM vs. MitoTracker Red CMXRos
For researchers in cellular biology, drug development, and related scientific fields, the accurate visualization and analysis of mitochondria are paramount. These organelles, central to cellular energy production and signaling, are key indicators of cell health and metabolic status. MitoTracker dyes are a class of fluorescent probes widely used for labeling mitochondria in live cells. This guide provides an objective comparison of two of the most common variants, MitoTracker Green FM and MitoTracker Red CMXRos, supported by experimental data and protocols to aid in the selection of the optimal probe for your research needs.
Key Performance Characteristics at a Glance
A summary of the core quantitative and qualitative differences between this compound and MitoTracker Red CMXRos is presented below. This table provides a quick reference for researchers to assess which dye is more suitable for their experimental setup.
| Feature | This compound | MitoTracker Red CMXRos |
| Excitation Maximum | ~490 nm[1][2] | ~579 nm[3][4] |
| Emission Maximum | ~516 nm[5][6] | ~599 nm[4][5] |
| Mitochondrial Membrane Potential (MMP) Dependence | Accumulation is largely independent of MMP in many cell types.[7][8][9] | Accumulation is dependent on an active MMP.[3][8][10] |
| Mechanism of Action | Covalently binds to mitochondrial proteins via thiol-reactive chloromethyl groups.[1][11] | Accumulates in mitochondria due to MMP and covalently binds to thiol groups on mitochondrial proteins.[4][12] |
| Fixability | Signal is not well-retained after aldehyde-based fixation.[6][7][13] | Signal is well-retained after aldehyde-based fixation.[3][4] |
| Primary Application | Measuring mitochondrial mass and localization in live cells.[7][9] | Staining active mitochondria in live cells and in fixed samples for colocalization studies.[10][14] |
| Recommended Working Concentration | 20-200 nM[1][13] | 50-200 nM[12][15] |
Mechanism of Action and Experimental Considerations
The fundamental difference between these two dyes lies in their mechanism of accumulation and retention, which in turn dictates their suitability for different experimental questions.
This compound accumulates in the lipid environment of mitochondria and contains a mildly thiol-reactive chloromethyl moiety that covalently binds to mitochondrial proteins.[9][11] Crucially, its accumulation is largely independent of the mitochondrial membrane potential in many cell types.[7][8] This property makes it an excellent tool for assessing mitochondrial mass, regardless of their metabolic state. However, the fluorescence of this compound is not well-retained following fixation with aldehydes, limiting its use to live-cell imaging applications.[6][13][16]
Figure 1. Mechanism of this compound Staining.
MitoTracker Red CMXRos is a cationic dye that passively diffuses across the plasma membrane and accumulates in mitochondria that maintain a membrane potential.[3][10] This dependence on MMP means it selectively labels active, respiring mitochondria, making it a valuable indicator of mitochondrial function and cell health.[10] Like its green counterpart, it also possesses a thiol-reactive chloromethyl group that allows it to covalently bind to proteins within the mitochondrial matrix.[12] A significant advantage of MitoTracker Red CMXRos is that its signal is well-retained after fixation, making it compatible with immunocytochemistry and other multiplexing assays.[4][13]
Figure 2. Mechanism of MitoTracker Red CMXRos Staining.
Detailed Experimental Protocols
The following protocols are generalized starting points. Optimal conditions, particularly dye concentration and incubation time, may vary by cell type and experimental conditions and should be determined empirically.
Protocol 1: Live-Cell Staining with this compound
1. Reagent Preparation:
- Prepare a 1 mM stock solution by dissolving 50 µg of this compound in 74.4 µL of high-quality anhydrous DMSO.[2][16]
- Aliquot and store the stock solution at -20°C, protected from light and moisture.[2] Avoid repeated freeze-thaw cycles.[16]
2. Staining Procedure:
- Culture cells on coverslips or in imaging dishes to the desired confluency.
- Prepare a fresh working solution by diluting the 1 mM stock solution in serum-free medium or buffer to a final concentration of 20-200 nM.[1][2]
- Remove the culture medium from the cells and add the pre-warmed (37°C) staining solution.
- Incubate for 15-30 minutes at 37°C, protected from light.[16]
- Remove the staining solution and wash the cells with fresh, pre-warmed medium.
- Image the cells immediately in normal growth medium (phenol red-free medium is recommended to reduce background fluorescence).[16] Do not fix the cells , as the signal will be lost.[16][17]
Protocol 2: Staining with MitoTracker Red CMXRos for Live or Fixed-Cell Imaging
1. Reagent Preparation:
- Prepare a 1 mM stock solution by dissolving 50 µg of MitoTracker Red CMXRos in 94.1 µL of high-quality anhydrous DMSO.[4][12]
- Aliquot and store the stock solution at -20°C, protected from light.[15]
2. Staining Procedure:
- Culture cells to the desired confluency.
- Prepare a fresh working solution by diluting the 1 mM stock solution in growth medium to a final concentration of 50-200 nM.[12][18]
- Remove the existing medium and add the pre-warmed (37°C) staining solution to the cells.
- Incubate for 15-45 minutes at 37°C.[4][12]
- Remove the staining solution and wash the cells with fresh, pre-warmed medium.
3. Imaging and Fixation:
- For live-cell imaging: Proceed to image the cells immediately.
- For fixed-cell applications:
- After washing, replace the medium with a freshly prepared fixative solution (e.g., 3.7% formaldehyde (B43269) in complete growth medium).[13]
- Incubate for 15 minutes at 37°C.[13]
- Rinse the cells three times with PBS.[4]
- The sample is now ready for permeabilization and subsequent immunolabeling if required.
Experimental Workflow and Decision Guide
The choice between this compound and MitoTracker Red CMXRos hinges on the experimental endpoint. The following diagram illustrates a logical workflow for selecting the appropriate dye.
Figure 3. Decision guide for selecting a MitoTracker dye.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. abpbio.com [abpbio.com]
- 4. korambiotech.com [korambiotech.com]
- 5. MitoTracker™ Dyes for Mitochondria Labeling MitoTracker™ Red CMXRos | Buy Online [thermofisher.com]
- 6. abmole.com [abmole.com]
- 7. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. This compound staining and quantification [bio-protocol.org]
- 12. MitoTracker® Red CMXRos | Cell Signaling Technology [cellsignal.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. apexbt.com [apexbt.com]
- 15. MitoTracker® Red CMXRos (#9082) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 17. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 18. media.cellsignal.com [media.cellsignal.com]
Validating Mitochondrial Staining: A Comparison of MitoTracker Green FM with CCCP Treatment
This guide provides an objective comparison for researchers, scientists, and drug development professionals on the validation of MitoTracker Green FM staining using the mitochondrial uncoupler, Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP). We will delve into the experimental data, detailed protocols, and the underlying mechanisms of these compounds.
Understanding the Tools: this compound and CCCP
This compound is a fluorescent dye used to label mitochondria within live cells. It passively crosses the cell membrane and accumulates in the mitochondria.[1][2] The dye contains a chloromethyl group that reacts with free thiol groups on cysteine residues of mitochondrial proteins, forming a covalent bond.[3][4] This mechanism is often described as being independent of the mitochondrial membrane potential (ΔΨm), suggesting it serves as a marker for mitochondrial mass.[4][5] The dye is largely non-fluorescent in aqueous environments and becomes brightly fluorescent in the lipid environment of the mitochondria, with excitation and emission maxima around 490 nm and 516 nm, respectively.[3][6]
CCCP (Carbonyl Cyanide m-Chlorophenyl Hydrazone) is a protonophore and a potent uncoupler of oxidative phosphorylation.[7][8] Its primary function is to disrupt the mitochondrial membrane potential by transporting protons across the inner mitochondrial membrane, which leads to rapid depolarization.[7][9] Because of this well-characterized effect, CCCP is widely used as a control to validate whether a particular mitochondrial probe's accumulation is dependent on the membrane potential.[10]
The Validation Principle
The central premise of using CCCP to validate this compound is to test the dye's purported independence from mitochondrial membrane potential. In theory, if this compound staining truly reflects mitochondrial mass, its fluorescence should remain stable even after the membrane potential is dissipated by CCCP. Conversely, dyes that accumulate based on membrane potential (e.g., TMRM, TMRE, MitoTracker Red CMXRos) would show a significant decrease in fluorescence following CCCP treatment.
However, experimental evidence presents a more nuanced interaction. Some studies have unexpectedly observed an increase in MitoTracker Green fluorescence after CCCP treatment.[2][11] This has been attributed to secondary effects of CCCP, such as an increase in reactive oxygen species (ROS), which may enhance the dye's signal, or the inhibition of cellular efflux pumps that could otherwise remove the dye.[2][11] Furthermore, if cells are loaded with MitoTracker Green before CCCP treatment, the fluorescence intensity has been shown to decrease, suggesting that the dye is not as irreversibly bound as once thought and can be released from depolarized mitochondria.[2]
This highlights the critical importance of proper controls and careful interpretation of results when using this dye-uncoupler combination.
Quantitative Data Summary
The following table summarizes the expected fluorescence intensity changes when staining with this compound and a potential-dependent dye (like TMRM or MitoTracker Red CMXRos) in the presence and absence of CCCP.
| Condition | This compound | Potential-Dependent Dye (e.g., TMRM) | Rationale |
| Control (Untreated) | High Fluorescence | High Fluorescence | Healthy cells maintain mitochondrial mass and a strong membrane potential, leading to the accumulation of both types of dyes. |
| CCCP-Treated | Stable or Increased Fluorescence | Significantly Decreased Fluorescence | CCCP collapses the membrane potential, causing the release of potential-dependent dyes.[10] this compound signal may remain stable or increase due to ROS production or other secondary effects.[2] |
Experimental Protocols
Protocol 1: Validating this compound Staining with CCCP
This protocol is designed for fluorescence microscopy or flow cytometry analysis.
Materials:
-
This compound (Stock solution: 1 mM in anhydrous DMSO)[12]
-
CCCP (Stock solution: 10 mM in DMSO)[7]
-
Cultured cells on coverslips (for microscopy) or in suspension (for flow cytometry)
-
Appropriate cell culture medium (e.g., RPMI, DMEM)
-
Phosphate-Buffered Saline (PBS) or other balanced salt solution
Procedure:
-
Cell Preparation: Culture cells to a desired confluency (e.g., 70-80%) under standard conditions.
-
CCCP Treatment (Positive Control):
-
Prepare a working solution of CCCP in pre-warmed culture medium to a final concentration of 10 µM.
-
Aspirate the old medium from the cells designated for treatment and add the CCCP-containing medium.
-
Incubate the cells for 20-30 minutes at 37°C.[12] This is a typical duration for inducing depolarization without causing excessive cell death.
-
-
This compound Staining:
-
During the last 15-30 minutes of the CCCP incubation, prepare a this compound working solution in pre-warmed medium. A final concentration of 100-200 nM is recommended.[1]
-
Add the this compound working solution to both the CCCP-treated and untreated control cells.
-
Continue incubation for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently aspirate the staining solution.
-
Wash the cells twice with pre-warmed medium or PBS to remove excess dye.
-
-
Analysis:
Visualizations
Experimental Workflow
Caption: Workflow for validating this compound staining.
Mechanism of Action
Caption: Action of CCCP and this compound on mitochondria.
Alternatives to this compound
While this compound is a widely used tool, several alternatives exist for studying mitochondrial morphology and function, each with distinct advantages.
| Alternative | Mechanism | Key Advantage(s) | Key Disadvantage(s) |
| TMRM / TMRE | Cationic dyes that accumulate in mitochondria based on membrane potential. | Quantitative measurement of ΔΨm; well-characterized. | Signal is lost upon depolarization; can be cytotoxic. |
| JC-1 | Ratiometric dye; forms red aggregates in high-potential mitochondria and green monomers in low-potential mitochondria. | Allows ratiometric measurement of ΔΨm, reducing artifacts from mitochondrial mass differences. | Can be difficult to use and quantify. |
| MitoTracker Red CMXRos | Accumulates based on ΔΨm and covalently binds to mitochondrial proteins. | Better retention after fixation compared to this compound.[1][14] | Staining is dependent on membrane potential. |
| MitoView™ Dyes | A family of dyes with varying properties. MitoView Green is described as potential-independent.[5] | Offers a range of spectral properties and some are fixable. | Newer than MitoTracker dyes, may have less literature support. |
| BacMam Transduction | Uses a modified baculovirus to express fluorescent proteins (e.g., GFP, RFP) targeted to mitochondria. | Truly independent of membrane potential; excellent for long-term imaging and is fixable.[15] | Requires overnight incubation for protein expression.[15] |
| Immunofluorescence | Uses antibodies against specific mitochondrial proteins (e.g., TOM20, COX IV) on fixed and permeabilized cells. | Highly specific and reliable for marking mitochondrial location and morphology in fixed samples.[1] | Cannot be used in live cells. |
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Flow Cytometry-Based Assessment of Mitophagy Using MitoTracker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. abmole.com [abmole.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Current mechanistic insights into the CCCP-induced cell survival response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial uncoupler carbonyl cyanide m‐chlorophenylhydrazone induces vasorelaxation without involving KATP channel activation in smooth muscle cells of arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondrial staining of NK cells by flow cytometry [protocols.io]
- 13. youtube.com [youtube.com]
- 14. MitoTracker | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Mitochondrial Stains: Validating the Specificity of MitoTracker Green FM
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MitoTracker Green FM with other common mitochondrial staining reagents. We delve into the specificity of this compound, supported by experimental data and protocols, to aid researchers in selecting the most appropriate tool for their studies of mitochondrial morphology and function.
Introduction to Mitochondrial Staining
Mitochondria are dynamic organelles central to cellular metabolism, signaling, and apoptosis. Visualizing these organelles is crucial for understanding their role in health and disease. Fluorescent microscopy using targeted dyes is a primary method for studying mitochondria in live and fixed cells. The ideal mitochondrial stain should exhibit high specificity, photostability, and low cytotoxicity.
This compound is a popular green fluorescent dye that localizes to mitochondria. A key feature of this compound is that its accumulation in mitochondria is largely independent of the mitochondrial membrane potential. This characteristic distinguishes it from many other mitochondrial stains and makes it a valuable tool for assessing mitochondrial mass and morphology, even in cells with compromised mitochondrial function.
Performance Comparison of Mitochondrial Dyes
To validate the specificity and performance of this compound, it is essential to compare it with other widely used mitochondrial stains. This section provides a comparative analysis of this compound against three common alternatives: MitoTracker Red CMXRos, Tetramethylrhodamine, Methyl Ester (TMRM), and the ratiometric dye JC-1.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its alternatives. It is important to note that direct, side-by-side quantitative comparisons in the literature are limited, and some values are reported from manufacturer datasheets or individual studies.
Table 1: Spectral Properties
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) |
| This compound | ~490 | ~516 | Not widely reported | Not widely reported |
| MitoTracker Red CMXRos | ~579 | ~599 | 0.91[1] | 101,000[1] |
| TMRM | ~552 | ~574 | Strong, but value not consistently reported | Not widely reported |
| JC-1 (Monomer) | ~510 | ~527 | Not applicable (ratiometric dye) | Not applicable (ratiometric dye) |
| JC-1 (J-aggregate) | ~585 | ~590 | Not applicable (ratiometric dye) | Not applicable (ratiometric dye) |
Table 2: Performance Characteristics
| Dye | Membrane Potential Dependence | Photostability | Cytotoxicity | Fixability |
| This compound | Largely Independent | High (1/e lifetime of 214s)[2] | Low to moderate | Not well-retained |
| MitoTracker Red CMXRos | Dependent | High[3] | Low | Yes (Aldehyde-fixable) |
| TMRM | Dependent | Moderate | Low at working concentrations[4] | No |
| JC-1 | Dependent (Ratiometric) | Low (prone to photobleaching) | Low | No |
Experimental Validation of Mitochondrial Specificity
The most definitive method to validate the mitochondrial specificity of a dye is through co-localization with a known mitochondrial marker. This is typically achieved by co-staining with an antibody against a mitochondrial protein, such as Cytochrome c, via immunofluorescence.
Experimental Workflow: Co-localization of this compound and Cytochrome c
Caption: Experimental workflow for validating mitochondrial localization.
A high Pearson's correlation coefficient from the co-localization analysis would provide strong evidence for the mitochondrial specificity of this compound.
Signaling Pathway: Mitochondrial Membrane Potential and Dye Accumulation
The mechanism of action differs significantly between membrane potential-dependent and -independent dyes. This distinction is crucial for selecting the appropriate dye for a given biological question.
Caption: Mechanisms of mitochondrial dye accumulation.
Detailed Experimental Protocols
Protocol 1: Staining Live Cells with this compound
-
Prepare Staining Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. On the day of the experiment, dilute the stock solution to a final working concentration of 20-200 nM in serum-free medium or PBS.
-
Cell Preparation: Grow cells on coverslips or in an appropriate imaging dish.
-
Staining: Remove the culture medium and add the pre-warmed staining solution to the cells.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C.
-
Imaging: The cells can be imaged directly without washing. For reduced background, the staining solution can be replaced with fresh pre-warmed medium before imaging.
Protocol 2: Staining Live Cells with MitoTracker Red CMXRos
-
Prepare Staining Solution: Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous DMSO. Dilute the stock solution to a final working concentration of 100-500 nM in a suitable buffer or growth medium.
-
Cell Preparation: Culture adherent or suspension cells to the desired density.
-
Staining: For adherent cells, remove the growth medium and add the pre-warmed staining solution. For suspension cells, pellet the cells and resuspend in the staining solution.
-
Incubation: Incubate for 15-45 minutes at 37°C, protected from light.
-
Washing: Replace the staining solution with fresh, pre-warmed growth medium or buffer.
-
(Optional) Fixation: After staining, cells can be fixed with 2-4% formaldehyde.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters.
Protocol 3: Staining Live Cells with TMRM
-
Prepare Staining Solution: Prepare a 10 mM stock solution of TMRM in DMSO. Create intermediate dilutions as TMRM is used at a low working concentration. Prepare the final staining solution of 20-250 nM TMRM in complete medium.[5]
-
Cell Preparation: Grow live cells in a suitable culture vessel.
-
Staining: Remove the media from the cells and add the TMRM staining solution.
-
Incubation: Incubate for 30 minutes at 37°C.[5]
-
Washing: Wash the cells three times with PBS or another clear buffer.
-
Imaging: Image the cells using a TRITC filter set.
Protocol 4: Staining Live Cells with JC-1
-
Prepare Staining Solution: Prepare a 200 µM stock solution of JC-1 dye. Dilute this to a final concentration of 2 µM in fresh cell culture medium or PBS.
-
Cell Preparation: Culture cells to a density of approximately 1 x 10^6 cells/mL.
-
Staining: Add the JC-1 staining solution to the cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 15-30 minutes.
-
Washing: Wash the cells by adding warm PBS or another buffer and centrifuging for 5 minutes at 400 x g. Remove the supernatant.
-
Resuspension: Resuspend the cell pellet in fresh cell culture medium or PBS.
-
Imaging: Analyze immediately using a fluorescence microscope or flow cytometer, detecting both green (~527 nm) and red (~590 nm) fluorescence.
Conclusion
This compound is a robust and specific stain for visualizing mitochondria, particularly for studies focusing on mitochondrial mass and morphology, due to its independence from mitochondrial membrane potential. While alternatives like MitoTracker Red CMXRos, TMRM, and JC-1 are invaluable for assessing mitochondrial function and health, the unique properties of this compound make it an essential tool in the researcher's toolkit. The choice of dye should be guided by the specific biological question being addressed, with careful consideration of the experimental requirements for live or fixed-cell imaging and the importance of mitochondrial membrane potential in the context of the study. Validation of mitochondrial specificity through co-localization studies is recommended for rigorous scientific inquiry.
References
A Comparative Guide to MitoTracker Green FM: Performance and Alternatives in Mitochondrial Staining
For researchers, scientists, and drug development professionals, accurate and reliable visualization of mitochondria is crucial for understanding cellular processes and the effects of various treatments. MitoTracker Green FM is a widely used fluorescent dye for this purpose, but a thorough understanding of its performance characteristics, including potential cross-reactivity, is essential for robust experimental design and data interpretation. This guide provides an objective comparison of this compound with alternative mitochondrial probes, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Performance Characteristics of this compound
This compound is a cell-permeant fluorescent dye that selectively labels mitochondria in live cells. Its staining mechanism is largely independent of the mitochondrial membrane potential, as it covalently binds to mitochondrial proteins through a mildly thiol-reactive chloromethyl moiety. This property makes it a valuable tool for assessing mitochondrial mass.
However, its performance can be influenced by several factors. Studies have shown that this compound can be a substrate for the P-glycoprotein (P-gp) efflux pump[1][2]. In cell lines with high P-gp expression, the dye may be actively transported out of the cell, leading to reduced intracellular accumulation and potentially weaker mitochondrial staining. This is a critical consideration for researchers working with multidrug-resistant cancer cell lines or other cells known to express high levels of this transporter.
Comparison with Alternative Mitochondrial Dyes
A variety of alternative fluorescent probes are available for mitochondrial staining, each with its own set of advantages and disadvantages. The choice of dye should be guided by the specific experimental requirements, such as the need to measure membrane potential, photostability for long-term imaging, or low cytotoxicity for live-cell studies.
| Feature | This compound | Tetramethylrhodamine (TMRM/TMRE) | JC-1 | MitoSOX Red | CellLight® Mitochondria-GFP/RFP |
| Mechanism of Action | Covalently binds to mitochondrial proteins, largely independent of membrane potential. | Accumulates in mitochondria based on membrane potential (cationic). | Forms J-aggregates (red fluorescence) in healthy mitochondria with high membrane potential and exists as monomers (green fluorescence) in the cytoplasm and in mitochondria with low potential. | Specifically targeted to mitochondria, where it is oxidized by superoxide (B77818) to produce red fluorescence. | Genetically encoded fluorescent proteins targeted to the mitochondria. |
| Primary Application | Mitochondrial mass assessment. | Measurement of mitochondrial membrane potential. | Ratiometric measurement of mitochondrial membrane potential. | Detection of mitochondrial superoxide. | Long-term tracking of mitochondria in live cells. |
| Photostability | Moderate. Shows a ~60% decrease in fluorescence after 300 seconds of laser exposure. More photostable than NAO.[3] | Generally lower photostability compared to some other dyes. | Prone to photobleaching, especially the J-aggregates. | Relatively stable. | High photostability. |
| Cytotoxicity | Can exhibit cytotoxicity at higher concentrations. | Can be toxic at concentrations required for robust staining. | Can be cytotoxic and may affect mitochondrial function. | Can induce mitochondrial depolarization at high concentrations. | Generally low cytotoxicity. |
| Fixability | Not well-retained after fixation. | Not fixable. | Not fixable. | Fixable after oxidation. | Fixable. |
| Signal-to-Noise Ratio | Good. | Can have high background fluorescence in the cytosol. | Ratiometric nature can improve signal-to-noise. | Good, as it is non-fluorescent until oxidized. | Excellent, with low background. |
Table 1: Comparison of this compound with Alternative Mitochondrial Probes. This table summarizes the key features of this compound and several common alternatives. The choice of dye will depend on the specific experimental goals.
Cross-Reactivity with Other Organelles
While this compound is highly selective for mitochondria, the possibility of off-target staining, particularly at higher concentrations, should be considered. Co-localization studies with organelle-specific dyes are essential to validate the specificity of mitochondrial staining in your experimental system.
Studies have investigated the co-localization of this compound with markers for lysosomes (LysoTracker Red) and the endoplasmic reticulum (ER-Tracker Red). In one study, the Pearson's correlation coefficient for co-localization with a lysosomal marker was found to be low, indicating minimal overlap[4]. Similarly, co-localization with ER trackers is generally not significant, although some proximity can be observed due to the close association of these two organelles[1][2]. However, it is crucial to perform these co-localization experiments in the specific cell type and under the experimental conditions of interest to confirm specificity.
Experimental Protocols
A. Protocol for Assessing Mitochondrial Staining and Co-localization
This protocol outlines a general procedure for staining live cells with this compound and co-staining with a lysosomal or ER tracker (B12436777) to assess specificity.
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.
-
Dye Preparation: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. On the day of the experiment, dilute the stock solution to a final working concentration of 20-200 nM in pre-warmed serum-free cell culture medium or PBS. Prepare the co-stain (e.g., LysoTracker Red, ER-Tracker Red) according to the manufacturer's instructions.
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution containing this compound and the co-stain to the cells.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or culture medium.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for the green and red fluorescence.
-
Image Analysis: Quantify the degree of co-localization between the green (Mitochondria) and red (Lysosome/ER) channels using image analysis software to calculate a Pearson's correlation coefficient. A coefficient close to 1 indicates high co-localization, while a value close to 0 indicates no significant co-localization.
B. Protocol for Assessing Photostability
This protocol can be used to compare the photostability of different mitochondrial dyes.
-
Cell Preparation and Staining: Prepare and stain cells with the desired mitochondrial dyes as described in Protocol A.
-
Image Acquisition: Select a field of view containing well-stained cells. Acquire a time-lapse series of images using a consistent laser power and exposure time. For example, acquire an image every 10 seconds for a total of 5 minutes.
-
Data Analysis: Measure the mean fluorescence intensity of the stained mitochondria in a defined region of interest (ROI) for each image in the time series.
-
Quantification: Plot the normalized fluorescence intensity against time. The rate of fluorescence decay provides a quantitative measure of photobleaching. Calculate the time it takes for the fluorescence to decrease by 50% (t1/2) for each dye to compare their photostability.
Visualization of Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the cellular pathways that can be investigated using these dyes, the following diagrams are provided.
Studies have implicated the involvement of mitochondrial processes, which can be visualized by dyes like this compound, in specific signaling pathways such as mitophagy. The diagram below illustrates a simplified pathway where mitochondrial stress can lead to mitophagy, a process that can be influenced by the JNK signaling pathway.
Conclusion
This compound is a valuable tool for assessing mitochondrial mass due to its membrane potential-independent staining mechanism. However, researchers should be aware of its potential for P-glycoprotein-mediated efflux and its moderate photostability. For applications requiring the measurement of mitochondrial membrane potential, ratiometric dyes like JC-1 or potentiometric dyes like TMRM are more suitable. For long-term live-cell imaging, genetically encoded reporters such as CellLight® Mitochondria-GFP/RFP offer superior photostability and low cytotoxicity. Careful consideration of the experimental goals and the characteristics of the available probes, as outlined in this guide, will enable researchers to select the most appropriate tool for their studies of mitochondrial biology.
References
MitoTracker Green FM: A Comparative Guide for Cellular Research
MitoTracker Green FM is a fluorescent dye widely utilized in cellular biology to label mitochondria within live cells. This guide provides a comprehensive comparison of this compound with other common mitochondrial dyes, supported by experimental data, to assist researchers in selecting the appropriate tool for their specific applications.
Overview of this compound
This compound belongs to a class of probes that selectively accumulate in mitochondria. It operates by passively diffusing across the plasma membrane and covalently binding to mitochondrial proteins through reactions with free thiol groups of cysteine residues. A key feature of this dye is that its accumulation in mitochondria is largely independent of the mitochondrial membrane potential (MMP), making it a valuable tool for assessing mitochondrial mass. The dye is virtually non-fluorescent in aqueous solutions and only becomes fluorescent in the lipid environment of the mitochondria, which minimizes background noise.
Performance Characteristics: A Comparative Analysis
The selection of a mitochondrial dye is critical and depends on the specific experimental goals. Below is a comparison of this compound with other commonly used mitochondrial probes.
Spectral Properties
| Dye | Excitation (nm) | Emission (nm) | Color |
| This compound | 490 | 516 | Green |
| Rhodamine 123 | 507 | 529 | Green |
| MitoTracker Red CMXRos | 579 | 599 | Red |
| Tetramethylrhodamine (TMRM) | 548 | 573 | Red |
| JC-1 (monomer) | 514 | 529 | Green |
| JC-1 (aggregate) | 585 | 590 | Red |
Key Features and Experimental Suitability
| Feature | This compound | Rhodamine 123 / TMRM | MitoTracker Red CMXRos | JC-1 |
| MMP Dependence | Low / Independent[1][2] | High[1] | Partial to High[1][3] | High (Ratiometric)[1] |
| Primary Application | Mitochondrial Mass[2] | MMP Measurement | MMP Measurement, Tracking | MMP Measurement (qualitative) |
| Fixability | Poor; not retained well after aldehyde fixation[4][5] | Variable | Good | Poor |
| Phototoxicity | Lower compared to red dyes[1] | Lower | Higher[1] | High (bleaching)[3] |
| Cytotoxicity | Low[2] | Can inhibit ETC[1] | Can inhibit Complex I[1] | Can be cytotoxic |
| Signal Retention | Covalently binds, good retention in live cells | Lost upon MMP collapse | Covalently binds, good retention | Lost upon MMP collapse |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for utilizing this compound.
Live Cell Staining for Microscopy and Flow Cytometry
This protocol is adapted for general use in live-cell imaging and flow cytometry.
1. Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound by dissolving 50 µg of the lyophilized solid in 74.4 µL of high-quality, anhydrous DMSO.[4][6]
-
Store the stock solution at -20°C, protected from light. It is recommended to use the reconstituted solution within two weeks and avoid freeze-thaw cycles.[4][6]
-
On the day of the experiment, dilute the stock solution in a serum-free medium or PBS to a final working concentration of 20-200 nM.[5][7] The optimal concentration may vary depending on the cell type and should be determined empirically.
2. Cell Staining:
-
For Adherent Cells: Grow cells on coverslips or in imaging dishes. Remove the culture medium and add the pre-warmed staining solution containing this compound.
-
For Suspension Cells: Pellet the cells by centrifugation (e.g., 1000 x g for 3-5 minutes) and resuspend them in the pre-warmed staining solution at a density of approximately 1 x 10^6 cells/mL.[7]
-
Incubate the cells for 15-45 minutes at 37°C, protected from light.[4][7]
3. Washing and Imaging:
-
After incubation, remove the staining solution. For adherent cells, wash twice with a pre-warmed medium or buffer.[7] For suspension cells, centrifuge and resuspend the cell pellet in a fresh, pre-warmed medium.[7]
-
The cells are now ready for immediate live-cell imaging or analysis by flow cytometry.[4][6] It is recommended to use phenol (B47542) red-free media to reduce background fluorescence during imaging.[4][6]
Note: this compound is not well-retained after fixation with aldehydes.[5][8] Therefore, it is strongly recommended for live-cell applications only.[4][6]
Visualizing Experimental Design
The following diagrams illustrate common workflows and decision-making processes when using mitochondrial dyes.
Caption: A typical workflow for staining live cells with this compound.
Caption: A decision tree for choosing a mitochondrial dye based on experimental needs.
Summary
This compound is an effective and reliable probe for labeling mitochondria in living cells, particularly when the goal is to assess mitochondrial mass independently of membrane potential.[1][2] Its high photostability and low cytotoxicity make it suitable for time-lapse imaging experiments.[1][9] However, its poor retention after fixation limits its use in protocols that require subsequent immunocytochemistry or other processing steps.[5] For applications requiring the measurement of mitochondrial membrane potential or post-staining fixation, alternative probes such as TMRM, MitoTracker Red CMXRos, or JC-1 should be considered, keeping in mind their respective potential for phototoxicity and cellular artifacts.[1][3] The choice of dye should always be guided by the specific requirements of the experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of mitochondrial fluorescent dyes in stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Mitochondrial Dyes: Unveiling the Advantages of MitoTracker Green FM
For researchers in cellular biology, drug discovery, and related fields, the accurate visualization and assessment of mitochondrial function are paramount. The selection of an appropriate fluorescent dye is a critical determinant of experimental success. This guide provides an in-depth comparison of MitoTracker Green FM with other commonly used mitochondrial dyes, highlighting its key advantages supported by experimental data.
Executive Summary
This compound distinguishes itself from many other mitochondrial dyes primarily through its relative independence from mitochondrial membrane potential , high photostability , and low cytotoxicity . These characteristics make it an excellent probe for assessing mitochondrial mass and morphology, particularly in experimental conditions where the mitochondrial membrane potential may be variable or compromised. While other dyes excel in specifically measuring membrane potential, their utility can be limited by their dependence on this parameter for mitochondrial accumulation and retention.
Comparative Analysis of Mitochondrial Dyes
The following table summarizes the key performance characteristics of this compound in comparison to other widely used mitochondrial probes.
| Feature | This compound | Rhodamine 123 | Tetramethylrhodamine, Ethyl Ester (TMRE) | MitoTracker Red CMXRos |
| Primary Application | Mitochondrial mass & morphology | Mitochondrial membrane potential | Mitochondrial membrane potential | Mitochondrial localization & potential |
| Mechanism of Action | Covalently binds to free thiol groups on mitochondrial proteins. | Accumulates electrophoretically in response to negative mitochondrial membrane potential. | Accumulates in mitochondria based on the Nernstian principle, driven by membrane potential. | Accumulates based on membrane potential and covalently binds to thiol groups of mitochondrial proteins.[1][2] |
| Membrane Potential-Dependence | Largely independent.[3] Accumulates in the lipid environment of mitochondria. | Highly dependent. Loss of potential leads to dye leakage.[4] | Highly dependent. Used for quantitative measurements of membrane potential.[5] | Dependent for initial accumulation.[1] |
| Retention After Fixation | Poorly retained after aldehyde fixation.[6] | Not retained after fixation.[4] | Not retained after fixation.[7] | Well-retained after aldehyde fixation.[6] |
| Photostability | Substantially more photostable than Rhodamine 123.[3] Has a 1/e lifetime of 214 seconds under specific illumination conditions.[8] | Less photostable.[9] | Generally good photostability. | Resistant to bleaching.[9] |
| Reported Cytotoxicity | Low phototoxicity.[10] | Can inhibit mitochondrial respiration.[1] | Lower toxicity than Rhodamine 123. | Can induce phototoxicity and apoptosis upon illumination.[9] |
| Excitation/Emission (nm) | ~490 / 516 | ~507 / 529 | ~549 / 575 | ~579 / 599 |
In-Depth Performance Characteristics
Independence from Mitochondrial Membrane Potential
A significant advantage of this compound is its ability to stain mitochondria irrespective of their membrane potential.[3] This is crucial for studies where the experimental conditions (e.g., treatment with certain drugs, cellular stress, or apoptosis) may lead to mitochondrial depolarization. Dyes like Rhodamine 123 and TMRE rely on the negative mitochondrial membrane potential for their accumulation; a collapse in this potential results in the loss of the fluorescent signal, which can be misinterpreted as a loss of mitochondria rather than a change in their functional state.
In contrast, this compound accumulates in the lipid environment of the mitochondria and covalently binds to mitochondrial proteins via their thiol groups, providing a stable signal that is proportional to mitochondrial mass.[11]
Photostability and Phototoxicity
This compound exhibits superior photostability compared to dyes like Rhodamine 123.[3] A comparative study on photobleaching demonstrated that this compound has a 1/e lifetime of 214 seconds, significantly longer than that of another green fluorescent mitochondrial dye, NAO (10-N-nonyl acridine (B1665455) orange), which had a lifetime of only 14 seconds under the same conditions.[8] This high photostability allows for longer exposure times during imaging and time-lapse experiments with minimal signal loss.
Furthermore, this compound has been shown to have low phototoxicity.[10] Some other dyes, such as MitoTracker Red CMXRos, can act as photosensitizers, leading to the generation of reactive oxygen species (ROS) upon illumination, which can induce mitochondrial damage and apoptosis.[9]
Suitability for Assessing Mitochondrial Mass
Due to its mechanism of action and relative independence from membrane potential, this compound is a reliable tool for quantifying mitochondrial mass by flow cytometry and fluorescence microscopy.[12] The fluorescence intensity of this compound correlates with the mitochondrial content within the cell.
Mechanisms of Action and Experimental Workflows
The distinct mechanisms by which these dyes target and label mitochondria are crucial to understanding their applications and limitations.
Staining Mechanisms
Caption: Staining mechanisms of different mitochondrial dyes.
Experimental Workflow: Fluorescence Microscopy
Caption: General experimental workflow for mitochondrial staining.
Experimental Protocols
Protocol 1: Live-Cell Staining of Mitochondria with this compound for Fluorescence Microscopy
Materials:
-
This compound (e.g., Thermo Fisher Scientific, M7514)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (serum-free or complete, as optimized)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare a 1 mM stock solution: Dissolve 50 µg of this compound in 74.4 µL of high-quality DMSO.
-
Prepare the working solution: On the day of the experiment, dilute the 1 mM stock solution in serum-free cell culture medium or PBS to a final concentration of 20-200 nM. The optimal concentration may vary depending on the cell type.
-
Cell Staining: a. Remove the culture medium from the cells. b. Add the pre-warmed working solution to the cells. c. Incubate for 15-45 minutes at 37°C, protected from light.
-
Washing: a. Aspirate the staining solution. b. Wash the cells twice with pre-warmed culture medium or PBS.
-
Imaging: a. Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells. b. Image the cells immediately on a fluorescence microscope using a standard fluorescein (B123965) filter set (Excitation/Emission: ~490/516 nm). Note: this compound is not well-retained after fixation, so live-cell imaging is required.[6]
Protocol 2: Measurement of Mitochondrial Mass using this compound by Flow Cytometry
Materials:
-
This compound
-
DMSO
-
Cell culture medium
-
PBS
-
FACS buffer (e.g., PBS with 2% FBS)
-
Suspension cells or trypsinized adherent cells
Procedure:
-
Prepare Stock and Working Solutions: As described in Protocol 1. A typical starting concentration for flow cytometry is 50-100 nM.[13]
-
Cell Staining: a. Harvest cells and adjust the cell density to approximately 1 x 10^6 cells/mL in pre-warmed culture medium. b. Add the this compound working solution to the cell suspension. c. Incubate for 30-60 minutes at 37°C, protected from light.[13]
-
Washing: a. Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. b. Discard the supernatant and resuspend the cell pellet in fresh, warm PBS. c. Repeat the wash step.
-
Flow Cytometry Analysis: a. Resuspend the final cell pellet in cold FACS buffer. b. Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation and a detector for green fluorescence (e.g., a 530/30 nm bandpass filter). c. Gate on the live cell population and measure the mean fluorescence intensity of the MitoTracker Green signal.
Conclusion
This compound offers distinct advantages for researchers focused on visualizing mitochondrial morphology and quantifying mitochondrial mass. Its relative independence from membrane potential, coupled with high photostability and low cytotoxicity, ensures reliable and reproducible results, especially in complex experimental setups where mitochondrial function may be altered. While membrane potential-dependent dyes like TMRE and Rhodamine 123 remain the gold standard for assessing ΔΨm, this compound is an invaluable tool for obtaining a clear and stable picture of the mitochondrial network within the cell. The choice of dye should always be guided by the specific biological question being addressed.
References
- 1. benchchem.com [benchchem.com]
- 2. biopioneer.com.tw [biopioneer.com.tw]
- 3. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TMRE & TMRM | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Flow cytometric determination of mitochondrial membrane potential changes during apoptosis of T lymphocytic and pancreatic beta cell lines: comparison of tetramethylrhodamineethylester (TMRE), chloromethyl-X-rosamine (H2-CMX-Ros) and MitoTracker Red 580 (MTR580) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Fluorescence-Activated Cell Sorting Analysis of Mitochondrial Content, Membrane Potential, and Matrix Oxidant Burden in Human Lymphoblastoid Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Mitochondrial Staining: A Comparative Guide to MitoTracker Green FM and Its Alternatives
For researchers, scientists, and professionals in drug development, the precise visualization of mitochondria is paramount. MitoTracker Green FM has long been a staple for this purpose, but a nuanced understanding of its limitations is crucial for robust and reliable experimental outcomes. This guide provides a comprehensive comparison of this compound with its alternatives, supported by available experimental data, to aid in the selection of the optimal tool for your research needs.
This compound distinguishes itself by staining mitochondria irrespective of their membrane potential, a feature that allows for the labeling of the entire mitochondrial population within a cell. Its mechanism relies on a mildly thiol-reactive chloromethyl moiety that covalently binds to mitochondrial proteins. While this provides stable staining in live cells, its performance under various experimental conditions, particularly concerning phototoxicity, cytotoxicity, and compatibility with fixation, necessitates a careful evaluation against other available probes.
Comparative Analysis of Mitochondrial Dyes
To facilitate an evidence-based selection, the following table summarizes the performance characteristics of this compound and its common alternatives.
| Feature | This compound | MitoView Green | Genetically-Encoded Probes (e.g., mito-GFP) | Other MitoTracker Dyes (e.g., Red CMXRos, Deep Red FM) |
| Mechanism of Action | Covalently binds to free thiol groups on mitochondrial proteins, independent of membrane potential.[1][2] | Partitions into the mitochondrial membrane, largely independent of membrane potential.[3] | Genetically expressed fluorescent protein targeted to the mitochondria. | Accumulate in mitochondria based on membrane potential and covalently bind to mitochondrial proteins. |
| Photostability | Moderate. Fluorescence intensity can decrease by approximately 60% after 300 frames of continuous illumination.[4] | Generally described as photostable, though specific quantitative comparative data with this compound is limited. | High. Constant cellular expression can counteract photobleaching effects during long-term imaging. | Varies by specific dye. Some, like CMXRos, are reported to be more photostable than rhodamine 123.[5] |
| Phototoxicity | Lower compared to some other dyes like 10-N-Nonyl Acridine Orange (NAO).[4][6][7] However, prolonged exposure can still induce morphological changes in mitochondria. | Generally marketed as having low phototoxicity, enabling long-term imaging. Direct quantitative comparisons are not readily available. | Generally low, but overexpression of the fluorescent protein can potentially induce cellular stress. | Some red MitoTrackers have been associated with distinct phototoxicity, likely due to the production of reactive oxygen species (ROS).[8] |
| Cytotoxicity | Exhibits some level of cytotoxicity. One study reported that only 70% of cells were viable after a 2-day incubation.[9] Specific IC50 values are not widely reported in comparative studies. | Marketed as non-toxic for long-term live-cell imaging. Quantitative comparative cytotoxicity data, such as IC50 values, are not readily available. | Generally considered non-toxic, although long-term overexpression may have functional consequences. | Can exhibit cytotoxicity, and it is advised to use the lowest possible concentration.[8] |
| Fixability | Poor to moderate. Signal is not well-retained after aldehyde-based fixation, leading to potential signal loss.[10][11] | Can be used on fixed cells, but staining of pre-fixed cells is not recommended.[3][12] | Excellent. The fluorescent protein is inherently fixed within the cellular structure. | Varies. MitoTracker Red CMXRos and Deep Red FM are generally considered fixable.[13] |
| Membrane Potential Dependence | Independent | Largely Independent | Independent | Dependent |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for key experiments discussed in this guide.
Protocol 1: Live-Cell Staining with this compound
Objective: To label mitochondria in living cells for fluorescence microscopy.
Materials:
-
This compound dye (stock solution in DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Serum-free cell culture medium or PBS
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in serum-free cell culture medium or PBS to a final working concentration of 20-200 nM.[1][14] The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Cell Staining:
-
For adherent cells, remove the culture medium and add the pre-warmed staining solution.
-
For suspension cells, centrifuge the cells, remove the supernatant, and resuspend the cell pellet in the pre-warmed staining solution.[14]
-
-
Incubation: Incubate the cells at 37°C for 15-45 minutes, protected from light.[13][14]
-
Washing:
-
For adherent cells, replace the staining solution with fresh, pre-warmed culture medium.
-
For suspension cells, centrifuge the cells, remove the staining solution, and resuspend in fresh, pre-warmed medium.[14]
-
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission maxima: ~490/516 nm).[1]
Protocol 2: Assessment of Cytotoxicity using MTT Assay
Objective: To quantify the cytotoxic effect of a mitochondrial dye.
Materials:
-
Cells cultured in a 96-well plate
-
Mitochondrial dye of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the mitochondrial dye for the desired duration (e.g., 24, 48 hours). Include untreated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[15][16]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be determined.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in mitochondrial research, the following diagrams illustrate key workflows.
Experimental workflow for mitochondrial staining and immunofluorescence.
Comparison of this compound properties against ideal characteristics and alternatives.
Conclusion and Future Directions
This compound remains a valuable tool for visualizing the entire mitochondrial network, particularly due to its independence from membrane potential. However, researchers must be cognizant of its limitations, including moderate photostability, potential cytotoxicity, and poor retention after fixation. For long-term live-cell imaging, alternatives like MitoView Green or genetically-encoded reporters may offer superior performance with reduced toxicity. When subsequent immunofluorescence is required, fixable dyes such as MitoTracker Red CMXRos or the use of genetically-encoded probes are more suitable options.
The development of novel mitochondrial probes with enhanced photostability, lower toxicity, and robust fixability continues to be an active area of research. As these new tools become available, they will undoubtedly provide even greater clarity into the dynamic world of mitochondrial biology, empowering researchers to unravel the intricate roles of these organelles in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Combination of Paraformaldehyde and Glutaraldehyde Is a Potential Fixative for Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Non-Toxic Fluorogenic Dye for Mitochondria Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. abmole.com [abmole.com]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
